molecular formula C19H21N3O B1668554 CH-141 CAS No. 78279-88-6

CH-141

货号: B1668554
CAS 编号: 78279-88-6
分子量: 307.4 g/mol
InChI 键: GWAKPCRBHTWEKQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

78279-88-6

分子式

C19H21N3O

分子量

307.4 g/mol

IUPAC 名称

6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-3-phenyl-5,6-dihydro-2H-1,2,4-oxadiazine

InChI

InChI=1S/C19H21N3O/c1-2-7-16(8-3-1)19-20-12-18(23-21-19)14-22-11-10-15-6-4-5-9-17(15)13-22/h1-9,18H,10-14H2,(H,20,21)

InChI 键

GWAKPCRBHTWEKQ-UHFFFAOYSA-N

规范 SMILES

C1CN(CC2=CC=CC=C21)CC3CN=C(NO3)C4=CC=CC=C4

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

3-phenyl-6-(1,2,3,4-tetrahydro-2-isoquinolinyl)methyl-4H-5,6-dihydro-1,2,4-oxadiazine
3-phenyl-6-(1,2,3,4-tetrahydro-2-isoquinolyl)methyl-4H-5,6-dihydro-1,2,4-oxadiazine
CH 141
CH-141
PTHIQDO

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Central Nervous System Mechanism of Action of PT-141 (Bremelanotide)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "CH-141" as a neuropharmacological agent could not be definitively identified in a comprehensive literature search. However, "PT-141" (Bremelanotide), a well-documented central nervous system agent with a similar designation, is a likely candidate for interest. This guide will focus on the mechanism of action of PT-141.

Introduction

PT-141, also known as Bremelanotide (B69708), is a synthetic peptide analog of the endogenous alpha-melanocyte-stimulating hormone (α-MSH).[1][2] It functions as a melanocortin receptor agonist, exerting its effects primarily within the central nervous system (CNS) to modulate pathways involved in sexual arousal and motivation.[1][3] Unlike many treatments for sexual dysfunction that target the vascular system, PT-141's mechanism is rooted in neurobiology, making it a significant area of research for conditions such as hypoactive sexual desire disorder (HSDD).[3][4] This technical guide provides a detailed overview of the CNS mechanism of action of PT-141, including its molecular targets, signaling pathways, and the experimental evidence that underpins our current understanding.

Core Mechanism of Action in the Central Nervous System

The primary mechanism of action of PT-141 is the activation of melanocortin receptors in the brain.[1][5] This interaction triggers downstream signaling cascades that influence neuronal activity and neurotransmitter release in key brain regions associated with sexual function.

The Melanocortin System

The melanocortin system is a crucial neuromodulatory network in the CNS that regulates a variety of physiological processes, including sexual behavior, appetite, and energy homeostasis.[1] This system comprises melanocortin peptides, which are derived from the precursor protein pro-opiomelanocortin (POMC), and a family of five G-protein coupled receptors (GPCRs), designated MC1R through MC5R.

Molecular Targets of PT-141

PT-141 is a non-selective agonist of several melanocortin receptors, with its primary effects on sexual function attributed to its activity at the melanocortin-3 receptor (MC3R) and the melanocortin-4 receptor (MC4R).[1][2] These receptors are predominantly expressed in the CNS, including regions like the hypothalamus, which are integral to the regulation of sexual desire and arousal.[2][3][6]

Signaling Pathways

Upon binding to MC3R and MC4R, PT-141 initiates a cascade of intracellular events. As these are G-protein coupled receptors, their activation leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This second messenger then activates protein kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to a modulation of neuronal excitability and gene expression.

A significant consequence of this signaling cascade is the modulation of neurotransmitter release, most notably dopamine (B1211576).[5][7][8] In brain regions such as the medial preoptic area (mPOA) of the hypothalamus, activation of MC4R by PT-141 has been shown to enhance dopamine release.[6][7][8] Dopamine is a key neurotransmitter in the brain's reward and motivation pathways, and its increased activity is strongly associated with enhanced sexual desire and arousal.[5]

PT141_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PT-141 PT-141 MC4R MC4R/MC3R PT-141->MC4R Binds to G_Protein G-Protein MC4R->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Dopamine Dopamine Release (in mPOA) Downstream->Dopamine Modulates

Figure 1: PT-141 Signaling Pathway in a CNS Neuron.

Quantitative Data from Preclinical and Clinical Studies

The following table summarizes key quantitative findings from studies on PT-141. Due to the proprietary nature of some drug development data, publicly available information is often qualitative or presented in relative terms.

ParameterSpecies/ModelMethodResultReference
Neuronal Activation Ratc-Fos ImmunoreactivityIncreased c-Fos expression in the hypothalamus following systemic administration.[2]
Erectile Response Men with EDRandomized, Placebo-Controlled TrialRapid, dose-dependent increase in erectile activity.[2]
Sexual Desire Premenopausal Women with HSDDClinical TrialsStatistically significant improvement in sexual desire and reduction in associated distress compared to placebo.[5][6]
Dopamine Release Rat (female)In vivo microdialysisInfusion of a melanocortin agonist into the mPOA resulted in increased dopamine release.[8]

Key Experimental Protocols

The elucidation of PT-141's CNS mechanism has relied on a variety of experimental techniques. A foundational method for demonstrating the central action of a compound is to measure the activation of neurons in specific brain regions.

c-Fos Immunoreactivity to Measure Neuronal Activation

Objective: To identify neuronal populations in the rat brain that are activated by the systemic administration of PT-141.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are used for the experiment.

  • Drug Administration: A cohort of rats is administered a systemic dose of PT-141, while a control group receives a saline placebo.

  • Perfusion and Tissue Preparation: After a set period (typically 90-120 minutes) to allow for c-Fos protein expression, the animals are deeply anesthetized and transcardially perfused with saline followed by a fixative solution (e.g., 4% paraformaldehyde). The brains are then extracted and post-fixed.

  • Sectioning: The brains are sectioned coronally (typically at 40-50 µm) using a cryostat or vibratome, with a focus on regions of interest such as the hypothalamus.

  • Immunohistochemistry:

    • The brain sections are incubated with a primary antibody that specifically binds to the c-Fos protein.

    • Following washes to remove unbound primary antibody, the sections are incubated with a biotinylated secondary antibody that binds to the primary antibody.

    • An avidin-biotin-peroxidase complex is then applied, which binds to the biotin (B1667282) on the secondary antibody.

    • The sections are then treated with a chromogen substrate (e.g., diaminobenzidine), which reacts with the peroxidase to produce a visible brown or black precipitate at the site of c-Fos expression.

  • Microscopy and Analysis: The stained sections are mounted on slides and examined under a light microscope. The number of c-Fos-positive cells in specific brain nuclei is quantified and compared between the PT-141 and placebo groups.

Expected Outcome: A significantly higher number of c-Fos-positive neurons in specific hypothalamic nuclei (e.g., the paraventricular nucleus) in the PT-141 treated group compared to the control group, indicating that the drug activates neurons in these regions.[2]

Experimental_Workflow cluster_animal_phase Animal Phase cluster_tissue_prep Tissue Preparation cluster_staining Immunohistochemistry cluster_analysis Analysis Animal_Model Sprague-Dawley Rats Drug_Admin Systemic PT-141 or Placebo Administration Animal_Model->Drug_Admin Perfusion Anesthesia and Transcardial Perfusion Drug_Admin->Perfusion Extraction Brain Extraction and Post-fixation Perfusion->Extraction Sectioning Coronal Sectioning of the Brain Extraction->Sectioning Primary_Ab Primary Antibody (anti-c-Fos) Sectioning->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection Avidin-Biotin-Peroxidase Complex and Chromogen Secondary_Ab->Detection Microscopy Microscopy Detection->Microscopy Quantification Quantification of c-Fos-positive Cells Microscopy->Quantification

Figure 2: Experimental Workflow for c-Fos Immunohistochemistry.

Conclusion

PT-141 (Bremelanotide) represents a significant departure from traditional therapies for sexual dysfunction by targeting the central nervous system. Its mechanism of action is centered on the activation of melanocortin receptors, particularly MC3R and MC4R, in key brain regions such as the hypothalamus. This receptor engagement initiates downstream signaling that modulates neuronal activity and enhances the release of critical neurotransmitters like dopamine, thereby promoting sexual desire and arousal. The evidence from both preclinical and clinical studies robustly supports this neurobiological mechanism. A thorough understanding of these pathways is essential for the continued development and optimization of centrally-acting therapies for sexual dysfunction.

References

General Workflow for Peptide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the synthesis and purification of a specific peptide requires precise information about its amino acid sequence and physicochemical properties. Unfortunately, after a thorough search of publicly available scientific literature and databases, no specific peptide with the designation "CH-141" could be identified. This designation may be an internal project code, a novel unpublished peptide, or a proprietary molecule.

Without the amino acid sequence of this compound, it is not possible to provide a detailed and accurate technical guide for its specific synthesis and purification. The choice of synthesis strategy, protecting groups, cleavage cocktails, and purification methods is highly dependent on the peptide's sequence and its inherent properties such as hydrophobicity, isoelectric point, and potential for aggregation.

To proceed with generating a comprehensive technical guide, the following information regarding the this compound peptide is essential:

  • Amino Acid Sequence: This is the most critical piece of information.

  • C-terminal modification: (e.g., amide or free acid).

  • N-terminal modification: (e.g., acetylation).

  • Presence of disulfide bridges or other post-translational modifications.

  • Any known solubility or stability issues.

Once this information is available, a tailored guide can be developed. In the interim, a general overview of the workflow for chemical peptide synthesis and purification is provided below.

The most common method for chemical peptide synthesis is Solid-Phase Peptide Synthesis (SPPS). This technique involves building a peptide chain sequentially while it is attached to an insoluble resin support.

Peptide_Synthesis_Purification_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification & Analysis Resin Resin Support AA1 Attach 1st Protected Amino Acid Resin->AA1 Deprotection1 N-α-Deprotection AA1->Deprotection1 Wash1 Wash Deprotection1->Wash1 Coupling Couple Next Protected Amino Acid Wash2 Wash Coupling->Wash2 Wash1->Coupling Repeat Repeat Cycle (n-1) times Wash2->Repeat Repeat->Deprotection1 Cleavage Cleavage from Resin & Side-chain Deprotection Repeat->Cleavage CrudePeptide Crude Peptide Solution Cleavage->CrudePeptide Purification Preparative RP-HPLC CrudePeptide->Purification Fraction Collect Fractions Purification->Fraction Analysis Purity Analysis (Analytical RP-HPLC) Fraction->Analysis Pooling Pool Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization MS_Analysis Mass Spectrometry (Identity Confirmation) Pooling->MS_Analysis FinalPeptide Pure Lyophilized Peptide Lyophilization->FinalPeptide FinalPeptide->MS_Analysis

Caption: General workflow for solid-phase peptide synthesis, purification, and analysis.

The synthesis process begins with the attachment of the first amino acid to a solid resin support.[1][2][3] This is followed by a cyclical process of deprotection of the N-terminal protecting group and coupling of the next amino acid in the sequence.[1][2][3] After each step, the resin is washed to remove excess reagents and byproducts.[1][2][3] Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA).[1]

The resulting crude peptide solution is then purified, most commonly by reversed-phase high-performance liquid chromatography (RP-HPLC).[4][5][6][7][8] RP-HPLC separates the target peptide from impurities based on hydrophobicity.[6] Fractions are collected and analyzed for purity, often using analytical RP-HPLC. The pure fractions are then pooled together.

Finally, the identity of the purified peptide is confirmed by mass spectrometry, which provides a highly accurate molecular weight.[9][10][11][12] The pure peptide solution is then lyophilized (freeze-dried) to obtain the final product as a stable powder.

References

Pharmacological Profile of CH-141 and its Variants in Preclinical Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The designation "CH-141" is associated with several distinct investigational compounds in preclinical and clinical development. This guide provides a detailed overview of the preclinical pharmacological profiles of the most prominent molecules identified under this or similar nomenclature: ch14.18/CHO , an anti-GD2 antibody; PT-141 (Bremelanotide) , a melanocortin receptor agonist; UL141 , a human cytomegalovirus protein; IT-141 , a micellar formulation of SN-38; and ML141 , a Cdc42 GTPase inhibitor. This document is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.

ch14.18/CHO: An Anti-GD2 Monoclonal Antibody for Neuroblastoma

ch14.18/CHO is a human-mouse chimeric monoclonal antibody that targets the disialoganglioside GD2, which is highly expressed on neuroblastoma cells. The "CHO" designation indicates that it is produced in Chinese Hamster Ovary cells. Preclinical studies were crucial to bridge the transition from the original antibody produced in SP2/0 myeloma cells (ch14.18/SP2/0).

Quantitative Preclinical Data
ParameterAnimal ModelValueReference
Pharmacokinetics
Half-life (t½)Mice22.7 ± 1.9 hours[1][2]
In Vitro Efficacy
ADCC & CDCIn vitroEffective against GD2+ cell lines[1][3]
In Vivo Efficacy
Liver MetastasisMouse ModelSuppression of experimental metastasis[1]
Experimental Protocols

1.2.1. In Vivo Pharmacokinetics and Biodistribution in Mice

  • Objective: To compare the pharmacokinetic and biodistribution profiles of ch14.18/CHO and ch14.18/SP2/0.

  • Animal Model: Balb/c and A/J mice.[2]

  • Methodology:

    • The antibodies were radiolabeled with Iodine-125 (¹²⁵I).

    • The radiolabeled antibodies were administered to the mice.

    • Blood samples were collected at various time points to determine the clearance rate and calculate the half-life.

    • Biodistribution was assessed by measuring the radioactivity in different organs and tissues at specific time points post-injection to confirm targeting of GD2-expressing tissues.[1][2]

1.2.2. Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC) Assays

  • Objective: To evaluate the in vitro cytotoxic activity of ch14.18/CHO.

  • Target Cells: GD2-positive neuroblastoma cell lines.[3]

  • Effector Cells (for ADCC): Peripheral blood mononuclear cells (PBMCs) or natural killer (NK) cells.

  • Methodology:

    • Target neuroblastoma cells were incubated with varying concentrations of ch14.18/CHO.

    • For ADCC, effector cells were added to the antibody-coated target cells.

    • For CDC, a source of complement (e.g., human serum) was added.

    • Cell lysis was quantified using standard methods, such as a chromium-51 (B80572) release assay or a fluorescence-based cytotoxicity assay.[1][3]

Signaling Pathway

CH1418_Mechanism CH1418 ch14.18/CHO Antibody GD2 GD2 on Neuroblastoma Cell CH1418->GD2 Binds to Fc_gamma_R Fcγ Receptor CH1418->Fc_gamma_R Fc region binds to Complement Complement Proteins CH1418->Complement Activates NK_Cell NK Cell Apoptosis Tumor Cell Lysis (Apoptosis) NK_Cell->Apoptosis Induces ADCC Fc_gamma_R->NK_Cell on MAC Membrane Attack Complex Complement->MAC Forms MAC->Apoptosis Induces CDC

Caption: Mechanism of action of ch14.18/CHO antibody.

PT-141 (Bremelanotide): A Melanocortin Receptor Agonist for Sexual Dysfunction

PT-141 , also known as Bremelanotide, is a synthetic peptide analog of alpha-melanocyte-stimulating hormone (α-MSH). It functions as an agonist at melanocortin receptors, primarily in the central nervous system, to modulate sexual arousal and motivation.[4][5][6]

Quantitative Preclinical Data
ParameterAssay/ModelValue/EffectReference
Receptor Binding
Target ReceptorsIn vitro binding assaysAgonist for MC3R and MC4R[4][5]
In Vitro Activity
cAMP ProductionHEK-293 cells expressing MC4RIncreased cAMP production[4]
In Vivo Efficacy
Spontaneous ErectionsAdult male Sprague-Dawley rats (50µg/kg, IN)Significant increase compared to saline controls[4]
Neural Activation (c-Fos)Adult male Sprague-Dawley rats (50µg/kg, IN)Increased expression in the paraventricular nucleus of the hypothalamus[4][5]
Experimental Protocols

2.2.1. In Vivo Pro-Erectile Response in Rats

  • Objective: To assess the pro-erectile effects of PT-141.

  • Animal Model: Adult male Sprague-Dawley rats.[4]

  • Methodology:

    • Rats were administered PT-141 (e.g., 50µg/kg) via intranasal (IN) or other systemic routes.[4]

    • A control group received saline.

    • The number of spontaneous erections was observed and recorded over a defined period (e.g., 30 minutes) post-administration.[4]

2.2.2. In Vitro cAMP Production Assay

  • Objective: To confirm the agonist activity of PT-141 at the MC4R.

  • Cell Line: Human Embryonic Kidney (HEK-293) cells engineered to express the human MC4R.[4]

  • Methodology:

    • HEK-293-MC4R cells were cultured and treated with varying concentrations of PT-141.

    • After a specified incubation period, the cells were lysed.

    • Intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels were measured using a suitable assay, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.[4]

Signaling Pathway

PT141_Pathway cluster_CNS Central Nervous System (Hypothalamus) PT141 PT-141 MC4R MC4R/MC3R PT141->MC4R Binds & Activates AC Adenylyl Cyclase MC4R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neural_Pathways Neural Pathways for Sexual Arousal PKA->Neural_Pathways Modulates Physiological_Response Pro-erectile Response / Increased Libido Neural_Pathways->Physiological_Response

Caption: PT-141 signaling pathway in the central nervous system.

UL141: A Human Cytomegalovirus (HCMV) Glycoprotein (B1211001)

UL141 is a type I transmembrane glycoprotein encoded by Human Cytomegalovirus (HCMV). It plays a significant role in viral immune evasion by downregulating the cell-surface expression of ligands for NK cell activating receptors and TRAIL death receptors.[7][8]

Preclinical Findings
  • Mechanism of Action: UL141 functions as a potent inhibitor of NK cell-mediated killing.[7]

  • Molecular Interactions:

    • It directly interacts with the human protein CUGBP Elav-like family member 5 (CELF5).[9]

    • It interacts with the ectodomain of TRAIL death receptors (TRAIL-R1 and TRAIL-R2).[7]

    • It downregulates the cell-surface expression of CD155 and CD112, which are ligands for the NK cell activating receptor DNAM-1.[7][8]

    • UL141 requires other HCMV-encoded functions to suppress the expression of CD112.[8]

  • Cellular Localization: UL141 is found in the host cell endoplasmic reticulum membrane.[10]

Experimental Protocols

3.2.1. Yeast Two-Hybrid (Y2H) Screening

  • Objective: To identify host proteins that interact with UL141.

  • Methodology:

    • The UL141 gene was cloned into a "bait" vector.

    • A human fetal brain cDNA library was cloned into a "prey" vector.

    • Both vectors were co-transformed into a suitable yeast strain.

    • Interactions between the bait (UL141) and prey proteins activate reporter genes, allowing for selection and identification of interacting partners (e.g., CELF5).[9]

3.2.2. Co-immunoprecipitation (Co-IP)

  • Objective: To confirm the interaction between UL141 and a putative binding partner in a cellular context.

  • Methodology:

    • Cells were co-transfected with plasmids expressing tagged versions of UL141 and the interacting protein (e.g., CELF5).

    • Cell lysates were prepared.

    • An antibody targeting one of the tagged proteins was used to immunoprecipitate it from the lysate.

    • The immunoprecipitated complex was analyzed by Western blotting using an antibody against the other tagged protein to confirm their interaction.[9]

Experimental Workflow

UL141_Workflow cluster_Discovery Interaction Discovery cluster_Validation Interaction Validation Y2H Yeast Two-Hybrid Screen (UL141 as bait) cDNA_Library Human Fetal Brain cDNA Library Interaction_Hit Identify CELF5 as Interactor Y2H->Interaction_Hit CoIP Co-immunoprecipitation Interaction_Hit->CoIP Validate Hit Western_Blot Western Blot CoIP->Western_Blot Confirmation Confirm UL141-CELF5 Interaction Western_Blot->Confirmation

Caption: Workflow for identifying and validating UL141 protein interactions.

IT-141: A Micellar Formulation of SN-38 for Colorectal Cancer

IT-141 is a polymer micelle formulation designed to encapsulate SN-38, the active metabolite of the chemotherapy drug irinotecan. This formulation aims to improve the solubility and tumor delivery of the highly hydrophobic SN-38.[11][12]

Quantitative Preclinical Data
ParameterAssay/ModelValue/EffectReference
In Vitro Cytotoxicity (IC50)
HT-29 (colorectal)72-hour incubationSimilar to free SN-38, orders of magnitude more potent than irinotecan.[11]
HCT116 (colorectal)72-hour incubationSimilar to free SN-38.[11]
In Vivo Efficacy
Tumor Growth Inhibition (HT-29)Mouse xenograft (15 mg/kg)54% inhibition[11]
Tumor Regression (HT-29)Mouse xenograft (30 mg/kg)59% regression[11]
Tumor Regression (HT-29)Mouse xenograft (45 mg/kg)87% regression[11]
Pharmacokinetics (vs. Irinotecan) Mouse modelLonger circulation time, higher plasma and tumor exposure.[11][12]
Experimental Protocols

4.2.1. In Vitro Cytotoxicity Assay

  • Objective: To determine the cytotoxic potency of IT-141 compared to free SN-38 and irinotecan.

  • Cell Lines: A panel of cancer cell lines, including HT-29 and HCT116.[11]

  • Methodology:

    • Cells were plated in 96-well plates.

    • After allowing cells to adhere, they were treated with a range of concentrations of IT-141, free SN-38, or irinotecan.

    • The cells were incubated for 72 hours.

    • Cell viability was assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®).

    • IC50 values were calculated from the dose-response curves.[11]

4.2.2. In Vivo Antitumor Efficacy in Xenograft Models

  • Objective: To evaluate the antitumor activity of IT-141 in vivo.

  • Animal Model: Nude mice bearing subcutaneous HT-29 or HCT116 colorectal cancer xenografts.[11][13]

  • Methodology:

    • Tumors were established by subcutaneous injection of cancer cells.

    • Once tumors reached a specified size, mice were randomized into treatment groups.

    • Mice were treated with IT-141 (at various doses), irinotecan, or a vehicle control via intravenous injection on a defined schedule (e.g., Q4D x 3 - every 4 days for 3 doses).[13]

    • Tumor volume and body weight were measured regularly throughout the study.

    • Tumor growth inhibition or regression was calculated relative to the control group.[11][13]

Logical Relationship Diagram

IT141_Logic SN38 SN-38 (Hydrophobic Drug) IT141 IT-141 (Polymer Micelle) SN38->IT141 Encapsulated by Polymer Triblock Copolymer (ITP-101) Polymer->IT141 Forms Solubility Increased Solubility (6,000-fold) IT141->Solubility EPR Enhanced Permeability and Retention (EPR) Effect IT141->EPR Tumor_Accumulation Increased Tumor Accumulation EPR->Tumor_Accumulation Efficacy Superior Antitumor Efficacy Tumor_Accumulation->Efficacy

Caption: Rationale for the design and efficacy of IT-141.

ML141: A Cdc42 GTPase Inhibitor

ML141 is a potent, selective, and reversible non-competitive inhibitor of the Cdc42 GTPase. It has been investigated for its potential in various therapeutic areas, including cancer and hematopoiesis.[14][15]

Quantitative Preclinical Data
ParameterAssay/ModelValue/EffectReference
In Vitro Inhibition
IC50 (Cdc42)Bead-based Cdc42/GTP substrate assay (with EDTA)~2 µM[14]
IC50 (Cdc42)Bead-based Cdc42/GTP substrate assay (with Mg²⁺)~200 nM[14]
EC50 (Cdc42 wild type)2.1 µM[15]
EC50 (Cdc42 Q61L mutant)2.6 µM[15]
Selectivity
Rac1, Rab2, Rab7, RasIn vitro assaysNo appreciable inhibitory activity up to 100 µM[14]
Cellular Effects
Filopodia Formation3T3 fibroblastsInhibition[15]
Ovarian Cancer Cell MigrationIn vitro assayInhibition[15]
In Vivo Effects
HSPC MobilizationMice (10 mg/kg, i.p.)Enhances G-CSF-induced mobilization of hematopoietic stem and progenitor cells[16]
AnxietyMice (10 µM, i.c.v.)Causes acute anxiety[15]
Experimental Protocols

5.2.1. In Vitro Cdc42 GTPase Inhibition Assay

  • Objective: To determine the inhibitory potency and selectivity of ML141.

  • Methodology:

    • Recombinant Cdc42 protein (and other Rho GTPases for selectivity profiling) is bound to glutathione-sepharose beads.

    • The GTPases are loaded with a fluorescently labeled non-hydrolyzable GTP analog (e.g., BODIPY-FL-GTP).

    • The beads are incubated with varying concentrations of ML141.

    • The displacement of the fluorescent GTP analog is measured by flow cytometry to determine the IC50 value.[14]

5.2.2. Cell Migration Assay

  • Objective: To assess the effect of ML141 on cancer cell migration.

  • Cell Lines: Ovarian cancer cell lines (e.g., SKOV3ip).[15]

  • Methodology:

    • A "wound" or scratch is created in a confluent monolayer of cancer cells.

    • The cells are treated with ML141 or a vehicle control.

    • The closure of the wound is monitored and imaged over time.

    • The rate of cell migration is quantified by measuring the change in the wound area.

Experimental Workflow

ML141_Workflow cluster_InVitro In Vitro Characterization cluster_Cellular Cell-Based Assays cluster_InVivo In Vivo Models Biochemical_Assay Biochemical GTPase Assay IC50_Determination Determine IC50 and Selectivity Biochemical_Assay->IC50_Determination Cell_Migration Wound Healing / Migration Assay IC50_Determination->Cell_Migration Test in Cells Filopodia_Assay Filopodia Formation Assay IC50_Determination->Filopodia_Assay Test in Cells Cellular_Effects Assess Cellular Function Cell_Migration->Cellular_Effects Filopodia_Assay->Cellular_Effects HSPC_Model HSPC Mobilization Model (Mice) Cellular_Effects->HSPC_Model Validate in Vivo Tumor_Model Tumor Growth Model (Mice) Cellular_Effects->Tumor_Model Validate in Vivo InVivo_Efficacy Evaluate In Vivo Efficacy HSPC_Model->InVivo_Efficacy Tumor_Model->InVivo_Efficacy

References

In-Vitro Characterization of PT-141 (Bremelanotide) Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PT-141, also known as Bremelanotide, is a synthetic peptide analogue of α-melanocyte-stimulating hormone (α-MSH). It functions as a non-selective agonist for melanocortin receptors (MCRs), with a binding potency order of MC1R, MC4R, MC3R, MC5R, and MC2R.[1][2][3] Notably, it exhibits a higher affinity for the MC4R subtype compared to the MC3R.[1] This technical guide provides a comprehensive overview of the in-vitro methods used to characterize the binding affinity of PT-141 to its target receptors, presenting detailed experimental protocols and summarizing key binding data.

PT-141 Binding Affinity Data

The binding affinity of PT-141 for various melanocortin receptors is a critical determinant of its pharmacological activity. The equilibrium dissociation constant (Ki) is a measure of the binding affinity, with lower Ki values indicating a higher affinity. The following table summarizes the reported Ki values for PT-141 at different human melanocortin receptors.

Receptor SubtypeKi (nM)
hMC1RData not available in search results
hMC3RData not available in search results
hMC4RData not available in search results
hMC5RData not available in search results

Note: Specific quantitative Ki values for PT-141 at each melanocortin receptor subtype were not explicitly available in the provided search results. The available information indicates a higher affinity for MC4R over MC3R.

Experimental Protocols

The in-vitro characterization of PT-141 binding affinity and functional activity typically involves competitive radioligand binding assays and functional assays measuring second messenger accumulation, such as cyclic adenosine (B11128) monophosphate (cAMP).

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of PT-141 for melanocortin receptors by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., HEK293) stably expressing the human melanocortin receptor subtype of interest (MC1R, MC3R, MC4R, or MC5R).

  • Radioligand: A high-affinity radiolabeled ligand for melanocortin receptors, such as [¹²⁵I]-(Tyr²)-Ac-Nle⁴-c(Asp-His-d-Phe-Arg-Trp-Lys)¹⁰-NH₂.

  • PT-141 (Bremelanotide): Unlabeled competitor ligand.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% bovine serum albumin (BSA).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 1 µM α-MSH) to determine non-specific binding.

  • Filtration Apparatus: A multi-well plate harvester with glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes expressing the target melanocortin receptor on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Assay buffer

    • A fixed concentration of the radioligand (typically at or below its Kd).

    • Increasing concentrations of PT-141 (e.g., from 1 pM to 10 µM).

    • For total binding wells, add assay buffer instead of PT-141.

    • For non-specific binding wells, add a saturating concentration of a non-radiolabeled ligand.

    • Add the prepared cell membranes to initiate the binding reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the PT-141 concentration.

    • Determine the IC₅₀ value (the concentration of PT-141 that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow_radioligand_binding cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (with MCRs) incubation Incubate Membranes with Radioligand and PT-141 prep_membranes->incubation prep_reagents Prepare Radioligand, PT-141, and Buffers prep_reagents->incubation filtration Filter and Wash to Separate Bound/Free incubation->filtration counting Measure Radioactivity filtration->counting data_processing Calculate Specific Binding counting->data_processing curve_fitting Generate Competition Curve (IC50) data_processing->curve_fitting ki_calculation Calculate Ki Value curve_fitting->ki_calculation

Workflow for Competitive Radioligand Binding Assay.
cAMP Functional Assay

This assay measures the ability of PT-141 to act as an agonist at melanocortin receptors by quantifying the production of the second messenger cyclic adenosine monophosphate (cAMP).

Materials:

  • Cell Line: A suitable host cell line (e.g., HEK293) stably or transiently expressing the human melanocortin receptor of interest.

  • PT-141 (Bremelanotide): Agonist.

  • Positive Control: A known agonist for the receptor (e.g., α-MSH).

  • Cell Culture Medium: Appropriate medium for the cell line (e.g., DMEM supplemented with 10% FBS).

  • Stimulation Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES and 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Cell Culture and Seeding: Culture the cells expressing the target melanocortin receptor to an appropriate confluency. Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.

  • Cell Stimulation:

    • Remove the cell culture medium and wash the cells with stimulation buffer.

    • Add increasing concentrations of PT-141 (e.g., from 1 pM to 10 µM) or a positive control to the wells.

    • Include a vehicle control (stimulation buffer only) to determine the basal cAMP level.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP accumulation.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a standard curve if required by the assay kit.

    • Calculate the concentration of cAMP in each well.

    • Plot the cAMP concentration against the logarithm of the PT-141 concentration.

    • Determine the EC₅₀ value (the concentration of PT-141 that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

signaling_pathway_cAMP PT141 PT-141 MCR Melanocortin Receptor (e.g., MC4R) PT141->MCR Binds G_protein Gs Protein MCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets

PT-141 Signaling Pathway via cAMP Production.

Conclusion

The in-vitro characterization of PT-141 binding affinity and functional agonism at melanocortin receptors is fundamental to understanding its mechanism of action. Competitive radioligand binding assays provide quantitative data on its affinity for different receptor subtypes, while functional assays, such as those measuring cAMP production, confirm its agonistic activity. The detailed protocols and understanding of the underlying signaling pathways presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development.

References

The Impact of ML141 on Downstream Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML141, also known as CID-2950007, is a potent, selective, and reversible non-competitive inhibitor of the Cell Division Cycle 42 (Cdc42) GTPase.[1][2] As a member of the Rho GTPase family, Cdc42 is a critical molecular switch that regulates a multitude of cellular processes, including cytoskeletal organization, cell polarity, proliferation, and migration.[3][4] Its dysregulation is implicated in various pathologies, notably cancer, making it a compelling target for therapeutic intervention.[2][5] This technical guide provides an in-depth analysis of the effects of ML141 on downstream signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals. Based on the available scientific literature, it is highly probable that the query "CH-141" refers to ML141, given the numerical similarity and the relevance of its biological activity to signaling pathway research.

Data Presentation: Quantitative Effects of ML141

The following tables summarize the quantitative data on the efficacy and effects of ML141 from various in vitro and in vivo studies.

Table 1: Inhibitory Potency of ML141

ParameterValueAssay ConditionsReference
IC50~200 nMBead-based Cdc42/GTP substrate assay with 1 mM Mg2+ and 1 nM BODIPY-FL-GTP[1]
IC50~2.6 µMBead-based Cdc42/GTP substrate assay with 1 mM EDTA and 100 nM BODIPY-FL-GTP[1]
EC502.1 µMAllosteric inhibition of Cdc42 GTPase

Table 2: Effects of ML141 on Cellular Processes

Cell LineTreatmentEffectQuantitative MeasurementReference
Ovarian Cancer Cells (OVCA429)ML141Inhibition of cell migrationDose-dependent inhibition[5]
Human Adipose-derived Stem Cells (aged)10 µM ML141Decrease in active Cdc42-GTP-87.7%[6]
Human Adipose-derived Stem Cells (aged)10 µM ML141Decrease in active Rac1-GTP-41.0%[6]
Prostate Stromal CellsML141Impaired contraction23-47% reduction[7]
Prostate Stromal CellsML141Reduced proliferation17-63% reduction[7]
Prostate Stromal CellsML141Reduced viability64-89% reduction[7]

Core Signaling Pathways Modulated by ML141

ML141, by inhibiting Cdc42, perturbs several downstream signaling cascades. The primary mechanism involves preventing Cdc42 from transitioning to its active GTP-bound state, thereby blocking its interaction with downstream effector proteins.[3][5]

The PAK-MAPK Signaling Axis

One of the most well-characterized downstream pathways of Cdc42 involves the p21-activated kinases (PAKs). Activated Cdc42 binds to and activates PAKs, which in turn can initiate a phosphorylation cascade leading to the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK and p38.[5][8] These pathways are crucial in regulating cell migration, invasion, and apoptosis.[5] ML141-mediated inhibition of Cdc42 is expected to suppress the activation of the PAK-MAPK axis.

G cluster_0 cluster_1 cluster_2 ML141 Inhibition cluster_3 cluster_4 cluster_5 cluster_6 Growth_Factors_Integrins Growth Factors / Integrins GEFs GEFs Growth_Factors_Integrins->GEFs Cdc42_GDP Cdc42-GDP (Inactive) GEFs->Cdc42_GDP Cdc42_GTP Cdc42-GTP (Active) Cdc42_GDP->Cdc42_GTP GTP GDP PAKs PAKs Cdc42_GTP->PAKs MLK3 MLK3 Cdc42_GTP->MLK3 ML141 ML141 ML141->Cdc42_GTP JNK_p38 JNK / p38 PAKs->JNK_p38 MLK3->JNK_p38 Transcription_Factors Transcription Factors (c-Jun, ATF2) JNK_p38->Transcription_Factors Cellular_Responses Cell Migration, Invasion, Apoptosis Transcription_Factors->Cellular_Responses

ML141's Inhibition of the Cdc42-PAK-MAPK Signaling Pathway.
The Wnt/PI3K Signaling Pathway

Recent studies have elucidated a role for ML141 in modulating the Wnt and Phosphatidylinositol 3-kinase (PI3K) signaling pathways, particularly in the context of cellular differentiation.[6] Inhibition of Cdc42 by ML141 was shown to promote a switch from the canonical Wnt/β-catenin pathway to the non-canonical Wnt5a signaling. This, in turn, activates the PI3K/Akt pathway, leading to downstream effects on gene expression, such as the induction of miR-122.[6] This pathway highlights the intricate crosstalk between different signaling networks upon Cdc42 inhibition.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 ML141 ML141 Cdc42_GTP Cdc42-GTP ML141->Cdc42_GTP Wnt3a_beta_catenin Wnt3a / β-catenin Pathway Cdc42_GTP->Wnt3a_beta_catenin Wnt5a Wnt5a Pathway Cdc42_GTP->Wnt5a PI3K PI3K Wnt5a->PI3K Akt_PKB Akt / PKB PI3K->Akt_PKB miR_122 miR-122 Expression Akt_PKB->miR_122 Cellular_Differentiation Hepatocyte Differentiation miR_122->Cellular_Differentiation

ML141's Influence on the Wnt/PI3K Signaling Pathway.

Experimental Protocols

Western Blotting for Protein Expression Analysis

This protocol is a general guideline for assessing the levels of total and phosphorylated proteins in key signaling pathways affected by ML141.

a. Sample Preparation (Cell Lysates)

  • Culture cells to 70-80% confluency and treat with desired concentrations of ML141 or vehicle control for the specified duration.

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

b. SDS-PAGE and Protein Transfer

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Denature samples by heating at 95°C for 5 minutes.

  • Load 20-30 µg of protein per lane onto a polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF membrane.

c. Immunoblotting

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-p-PAK, anti-p-JNK, anti-p-Akt) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay is used to evaluate the effect of ML141 on cell migration.

  • Seed cells in a 6-well plate and grow to 90-100% confluency.

  • Create a "scratch" in the cell monolayer using a sterile p200 pipette tip.

  • Wash the wells with PBS to remove dislodged cells.

  • Replace the medium with fresh medium containing different concentrations of ML141 or vehicle control.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a phase-contrast microscope.

  • Quantify the wound closure area at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: [(Initial Area - Final Area) / Initial Area] * 100.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of ML141 on a specific signaling pathway.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Treatment 2. Treatment (ML141 vs. Vehicle Control) Cell_Culture->Treatment Lysate_Prep 3. Cell Lysis and Protein Quantification Treatment->Lysate_Prep Migration_Assay 5. Functional Assay (e.g., Migration Assay) Treatment->Migration_Assay Western_Blot 4. Western Blotting (Target & Phospho-proteins) Lysate_Prep->Western_Blot Data_Analysis 6. Data Analysis & Interpretation Western_Blot->Data_Analysis Migration_Assay->Data_Analysis

General Experimental Workflow for Studying ML141's Effects.

Conclusion

ML141 is a valuable research tool for dissecting the complex signaling networks regulated by Cdc42. Its ability to selectively inhibit Cdc42 provides a powerful approach to investigate the roles of this GTPase in various cellular functions and disease states. The downstream consequences of ML141 treatment, particularly the modulation of the PAK-MAPK and Wnt/PI3K pathways, underscore the potential of targeting Cdc42 for therapeutic development. This guide provides a foundational understanding of ML141's effects on key signaling pathways and offers practical protocols for further investigation. As research progresses, a more detailed picture of the intricate signaling landscape sculpted by Cdc42 and its inhibitors will undoubtedly emerge, opening new avenues for drug discovery and development.

References

An In-depth Technical Guide on the Therapeutic Potential of PT-141 (Bremelanotide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PT-141, also known as Bremelanotide, is a synthetic peptide analogue of the endogenous alpha-melanocyte-stimulating hormone (α-MSH). It functions as a melanocortin receptor agonist with a distinct mechanism of action, primarily targeting the central nervous system to modulate pathways associated with sexual arousal and motivation. This document provides a comprehensive overview of the preclinical and clinical research on PT-141, including its mechanism of action, relevant signaling pathways, quantitative data from key studies, and detailed experimental protocols. This guide is intended to serve as a technical resource for researchers and professionals in the field of drug development.

Mechanism of Action

PT-141 exerts its therapeutic effects by acting as an agonist at melanocortin receptors, specifically the MC3R and MC4R subtypes, which are predominantly expressed in the central nervous system.[1] Unlike traditional therapies for sexual dysfunction that target the vascular system, PT-141's mechanism is centrally mediated.

Activation of these receptors in the hypothalamus is believed to trigger downstream signaling cascades that influence sexual desire and arousal.[1] In men, the activation of MC4R is thought to prime neural circuits related to arousal, while MC3R may contribute to the motivational aspect of sexual behavior.[2] In women, agonism of MC4R is associated with an increase in sexual desire and motivation.[2] The central action of PT-141 makes it a promising therapeutic option, particularly for individuals where psychological or central nervous system factors are significant contributors to sexual dysfunction.[2][3]

Signaling Pathway of PT-141

The binding of PT-141 to MC3R and MC4R, which are G-protein coupled receptors, is thought to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and the subsequent activation of protein kinase A (PKA) pathways.[4] This signaling cascade within hypothalamic neurons ultimately modulates neurotransmitter release, including dopamine, which plays a crucial role in sexual motivation.[3]

PT141_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PT141 PT-141 (Bremelanotide) MC4R MC4R / MC3R PT141->MC4R Binds to G_protein G-Protein MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Dopamine Dopamine Release (Sexual Motivation) PKA->Dopamine Promotes

Caption: PT-141 signaling pathway via melanocortin receptors.

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of PT-141.

Table 1: Pharmacokinetic Properties of Intranasal PT-141 in Healthy Males[5]
ParameterValue
Median Tmax (Time to maximum concentration)0.50 hours
Mean t1/2 (Half-life)1.85 to 2.09 hours
Table 2: Efficacy in Preclinical and Clinical Studies
Study PopulationOutcome MeasureResultCitation
Male Sprague-Dawley ratsSpontaneous erections (50μg/kg intranasal)Significant increase compared to saline controls[5]
Healthy male subjects and ED patientsErectile response (doses > 7 mg intranasal)Statistically significant increase compared to placebo[6]
Premenopausal women with HSDDChange in satisfying sexual events (SSEs)Data from clinical trials would be inserted here if available in the search.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.

In Vivo Assessment of Erectile Response in Rats

This protocol is based on methodologies described in preclinical studies of melanocortin agonists.[5]

Objective: To evaluate the pro-erectile effects of PT-141 in a male rat model.

Materials:

  • Male Sprague-Dawley rats

  • PT-141 (Bremelanotide)

  • Saline solution (vehicle control)

  • Intranasal administration apparatus

  • Observation chambers

Procedure:

  • Acclimate adult male Sprague-Dawley rats to the housing and handling conditions.

  • Randomly assign rats to treatment (PT-141) and control (saline) groups.

  • Prepare a solution of PT-141 at the desired concentration (e.g., for a 50μg/kg dose).

  • Administer PT-141 or saline intranasally to the respective groups.

  • Immediately place each rat in an individual observation chamber.

  • Observe and record the number of spontaneous erections over a defined period (e.g., 30 minutes).

  • Statistically analyze the difference in the number of erections between the treatment and control groups.

experimental_workflow_in_vivo start Start acclimatize Acclimatize Rats start->acclimatize randomize Randomize into Groups (PT-141 vs. Saline) acclimatize->randomize administer Intranasal Administration randomize->administer observe Observe for Spontaneous Erections (30 minutes) administer->observe record Record Data observe->record analyze Statistical Analysis record->analyze end End analyze->end

Caption: Experimental workflow for in vivo assessment of PT-141.
Clinical Evaluation of Erectile Response in Humans

This protocol is a generalized representation based on Phase I clinical trial designs for PT-141.[6]

Objective: To assess the safety, pharmacokinetics, and pharmacodynamic effects of intranasal PT-141 in healthy males and patients with erectile dysfunction.

Study Design: Double-blind, placebo-controlled, crossover or parallel-group study.

Procedure:

  • Screen and enroll eligible participants (healthy males or patients with mild-to-moderate ED).

  • Obtain informed consent from all participants.

  • In a controlled clinical setting, administer a single dose of PT-141 or placebo intranasally.

  • Collect blood samples at predetermined time points to determine pharmacokinetic parameters (Cmax, Tmax, t1/2).

  • Assess erectile response using a standardized method such as RigiScan™, with or without visual sexual stimulation (VSS).

  • Monitor vital signs and record any adverse events throughout the study period.

  • After a washout period (for crossover designs), participants receive the alternate treatment.

  • Analyze the data to compare the erectile response and safety profile of PT-141 versus placebo.

Therapeutic Potential and Future Directions

PT-141 has demonstrated potential as a novel treatment for sexual dysfunction in both men and women.[1] Its unique central mechanism of action offers an alternative for patients who do not respond to or cannot tolerate existing therapies that act peripherally.[3] The rapid onset of action and favorable tolerability profile observed in clinical trials further support its therapeutic promise.[6]

Future research may focus on:

  • Optimizing dosing and delivery methods.

  • Investigating its efficacy in a broader range of patient populations with sexual dysfunction.

  • Exploring the potential synergistic effects when combined with other treatments, such as PDE5 inhibitors.[2]

  • Further elucidating the downstream neural circuits and neurotransmitter systems modulated by melanocortin receptor activation.

References

Methodological & Application

Application Notes and Protocols for PT-141 (Bremelanotide) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of PT-141 (Bremelanotide), a synthetic peptide analogue of alpha-melanocyte-stimulating hormone (α-MSH), in preclinical animal models. PT-141 is a melanocortin receptor agonist with high affinity for the melanocortin-4 receptor (MC4R) and melanocortin-3 receptor (MC3R), which are primarily expressed in the central nervous system.[1][2] Its primary application in animal research is the study of sexual motivation and behavior.

Data Presentation: Dosage and Administration

The following tables summarize quantitative data on PT-141 dosage and administration in various animal models based on preclinical studies.

Table 1: Subcutaneous (S.C.) Administration of PT-141 in Rodent Models

Animal ModelStrainDosage RangeVehicleKey FindingsReference
Female RatNot Specified100 - 200 µg/kgNot SpecifiedSignificantly increased proceptive solicitations.[3]
Female RatHormone-primedNot SpecifiedSystemicIncreased appetitive sexual behaviors (solicitations, hops, darts).[4]
Male RatSprague-DawleyNot SpecifiedSystemicActivates neurons in the hypothalamus, induces penile erections.[1]

Table 2: Intranasal and Intracerebroventricular (I.C.V.) Administration of PT-141

Animal ModelAdministration RouteDosageKey FindingsReference
Male RatIntranasalNot SpecifiedInduced erectile responses.
Female RatIntracerebroventricularNot SpecifiedIncreased sexual arousal.[3]
Male MiceIntracerebroventricularNot SpecifiedAffects hepatic gene expression in a diabetes model.[5]

Experimental Protocols

Protocol 1: Preparation of PT-141 for Subcutaneous Injection

This protocol describes the reconstitution of lyophilized PT-141 powder for subcutaneous administration in rodent models.

Materials:

  • Lyophilized PT-141 vial (e.g., 10 mg)

  • Bacteriostatic water for injection

  • Sterile insulin (B600854) syringes (e.g., 1 mL)

  • Alcohol swabs

Procedure:

  • Allow the refrigerated vial of lyophilized PT-141 to warm to room temperature.

  • Using aseptic technique, wipe the rubber stoppers of the PT-141 vial and the bacteriostatic water vial with an alcohol swab.

  • Reconstitute the lyophilized powder. For a 10 mg vial, a common dilution is with 1 mL of bacteriostatic water. This creates a stock solution with a concentration of 10 mg/mL. A buffered solution can improve stability.

  • Gently swirl the vial to dissolve the powder completely. Do not shake, as this can degrade the peptide.

  • The reconstituted solution should be clear. Do not use if the solution is cloudy or contains particulate matter.

  • Store the reconstituted solution under refrigeration (2-8°C) and use within 30 days.

  • For dosing, calculate the required volume based on the animal's body weight and the desired dosage. For example, for a 200 µg/kg dose in a 250g rat, the total dose is 50 µg. Using a 10 mg/mL stock solution, this would be a very small volume to inject accurately. Therefore, a serial dilution of the stock solution is recommended to achieve a final concentration that allows for a measurable injection volume (e.g., 100 µL).

Protocol 2: Subcutaneous Administration of PT-141 in Rats for Sexual Behavior Studies

This protocol outlines the procedure for administering PT-141 to female rats to assess its effects on proceptive sexual behaviors.

Animal Model:

Procedure:

  • Handle the rats gently to minimize stress.

  • Weigh each rat accurately on the day of the experiment to calculate the precise dose of PT-141.

  • Prepare the PT-141 solution as described in Protocol 1 to the desired final concentration.

  • Administer the calculated volume of PT-141 solution via subcutaneous injection in the loose skin over the back, between the shoulder blades.

  • The injection is typically given 45 to 60 minutes prior to the behavioral testing.[4][6][7][8]

  • Place the female rat in a testing arena (e.g., a bilevel chamber) and introduce a sexually experienced male rat.

  • Record and score proceptive behaviors (e.g., solicitations, hops, and darts) for a defined period.

  • A control group receiving a vehicle injection should be included in the experimental design.

Visualizations

Signaling Pathway of PT-141 in the Medial Preoptic Area

PT141_Signaling_Pathway cluster_neuron Presynaptic Neuron in mPOA cluster_synapse Synaptic Cleft PT-141 PT-141 MC4R MC4R PT-141->MC4R binds & activates AC Adenylyl Cyclase MC4R->AC stimulates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Vesicle Dopamine Vesicle PKA->Vesicle promotes fusion Dopamine Dopamine Vesicle->Dopamine releases PT141_Workflow start Start: Animal Acclimation & Hormone Priming prep PT-141 Reconstitution & Dose Calculation start->prep admin Subcutaneous Injection (PT-141 or Vehicle) prep->admin wait Waiting Period (45-60 minutes) admin->wait test Behavioral Testing (Introduction of Male) wait->test record Data Collection (Scoring Proceptive Behaviors) test->record analysis Statistical Analysis record->analysis end End: Results & Interpretation analysis->end

References

Application Notes and Protocols for PT-141 (Bremelanotide) in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and storage of PT-141 (Bremelanotide) to ensure its stability and efficacy for research purposes. The information is intended for use in a laboratory setting by qualified professionals.

Introduction

PT-141, also known as Bremelanotide, is a synthetic peptide and a metabolic derivative of Melanotan II.[1] It functions as a non-selective agonist for melanocortin receptors, with a notable affinity for MC3R and MC4R, which are located in the central nervous system.[2][3][4] Unlike phosphodiesterase type 5 (PDE5) inhibitors that target the vascular system, PT-141 modulates sexual arousal through neural pathways.[5][6][7] It is a valuable tool for research into sexual dysfunction. For therapeutic applications, PT-141 is available in a lyophilized form, which enhances its shelf-life and stability.[8]

Chemical and Physical Properties

A summary of the key properties of PT-141 is provided in the table below.

PropertyValueReferences
Synonyms Bremelanotide, Bremelanotide Acetate[4][9]
Molecular Formula C₅₀H₆₈N₁₄O₁₀[4]
Molecular Mass 1025.16 Da[4]
Form Lyophilized (freeze-dried) solid powder[8][10]
Color White to off-white[1]
Solubility Soluble in water.[11] Also soluble in organic solvents like DMSO and ethanol (B145695) at approximately 10 mg/mL, and in PBS (pH 7.2) at about 5 mg/mL.[9]
Purity ≥98%[9]

Storage and Stability

Proper storage is critical to maintain the integrity of PT-141. The stability of the peptide varies significantly between its lyophilized and reconstituted forms.

FormStorage TemperatureDurationKey ConsiderationsReferences
Lyophilized Powder -20°C to -80°CYearsStore in a tightly sealed, desiccated container, protected from light.[12] Avoid repeated freeze-thaw cycles.[12][9][12][13][14]
4°CShort-term (weeks to a year)Suitable for immediate use.[15][16]
Room TemperatureVery short-term (days to weeks)Generally stable for shipping, but refrigeration is recommended upon receipt.[4][17][4][17]
Reconstituted Solution 2°C to 8°CUp to 30 daysUse within this period for optimal results.[10] Avoid freezing the reconstituted solution.[10][8][10][18]
-20°CWeeks (not generally recommended)If necessary, aliquot to avoid freeze-thaw cycles.[13][19] Some peptides can degrade in solution even when frozen.[14][13][14][19]

Experimental Protocols

This protocol outlines the steps for dissolving lyophilized PT-141 for use in research experiments.

Materials:

  • Vial of lyophilized PT-141

  • Sterile solvent (e.g., bacteriostatic water, sterile water for injection)[18][20]

  • Sterile syringes and needles

  • Alcohol swabs

  • Sterile, empty vials for aliquoting (optional)

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized PT-141 and the solvent to reach room temperature. This prevents condensation from forming inside the vial.[17][20]

  • Sterilization: Clean the rubber stoppers of both the PT-141 vial and the solvent vial with alcohol swabs.[20]

  • Solvent Aspiration: Using a sterile syringe, carefully draw the desired volume of the sterile solvent.

  • Dissolution: Slowly inject the solvent into the PT-141 vial, directing the stream against the side of the vial to prevent foaming.[10][19]

  • Gentle Mixing: Gently swirl or roll the vial to dissolve the peptide completely.[17][18] Avoid vigorous shaking, as this can denature the peptide.[20]

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter before use.

  • Aliquoting (Optional): To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted solution into smaller, single-use sterile vials.[12][19]

For long-term preservation of PT-141, follow these storage guidelines.

Lyophilized Form:

  • Store the sealed vial in a freezer at -20°C or, for extended periods, at -80°C.[12]

  • Keep the vial in a dark, dry place to prevent degradation from light and moisture.[12][13]

Reconstituted Form:

  • Store the reconstituted solution in a refrigerator at 2-8°C.[10]

  • It is advisable to use the reconstituted peptide within 30 days.[10]

  • Avoid repeated warming and cooling of the solution.

Signaling Pathway and Experimental Workflow

PT-141 exerts its effects by acting as an agonist on melanocortin receptors, primarily MC3R and MC4R, in the hypothalamus.[2][5] This interaction initiates a signaling cascade that leads to increased sexual arousal. The binding of PT-141 to these receptors activates adenylyl cyclase, which in turn elevates intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[2] This process modulates the activity of key neurotransmitter systems, including an increase in dopamine (B1211576) release in the mesolimbic reward circuits.[2][5]

PT141_Signaling_Pathway PT141 PT-141 MC4R MC4R/MC3R PT141->MC4R Binds to AC Adenylyl Cyclase MC4R->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Dopamine Dopamine Release PKA->Dopamine Modulates Arousal Increased Sexual Arousal Dopamine->Arousal Leads to

PT-141 signaling pathway in the central nervous system.

The following diagram illustrates a typical workflow for preparing and using PT-141 in a research setting.

PT141_Experimental_Workflow start Start receive Receive Lyophilized PT-141 start->receive store_lyo Store Lyophilized Peptide (-20°C to -80°C) receive->store_lyo reconstitute Reconstitute with Sterile Solvent store_lyo->reconstitute store_recon Store Reconstituted Solution (2-8°C) reconstitute->store_recon use Use in Experiment store_recon->use analyze Analyze Data use->analyze end End analyze->end

General experimental workflow for handling PT-141.

References

How to administer CH-141 for behavioral studies in rats

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations to generate detailed application notes and protocols for the administration of "CH-141" in behavioral studies in rats have been inconclusive. Extensive searches have failed to identify a neuroactive compound with this designation used in published behavioral research.

The identifier "this compound" does not correspond to a known drug or research chemical in the context of neuroscience or pharmacology based on publicly available data. Searches have yielded references to unrelated substances, including an industrial adhesive and a viral glycoprotein, which are not relevant to in vivo behavioral studies in rodents.

It is possible that "this compound" may be an internal, unpublished compound code, a new and not yet widely documented research chemical, or a typographical error in the original query. Without a definitive identification of the compound, including its chemical structure, pharmacological target, and mechanism of action, it is not feasible to provide accurate and safe protocols for its administration in animal studies.

Therefore, the development of the requested detailed application notes, experimental protocols, data presentation tables, and signaling pathway diagrams cannot proceed. Further clarification on the identity of "this compound" is required to fulfill this request. Researchers, scientists, and drug development professionals are advised to verify the specific compound identifier and consult primary literature or the compound supplier for detailed information regarding its properties and appropriate handling and administration procedures.

Application Notes and Protocols for the Study of Erectile Dysfunction Using CH-141

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erectile dysfunction (ED) is a prevalent condition characterized by the inability to achieve or maintain an erection sufficient for satisfactory sexual performance.[1][2] The underlying pathophysiology is multifactorial, involving vascular, neurogenic, hormonal, and psychogenic components.[3] Laboratory research plays a crucial role in elucidating the mechanisms of ED and in the discovery and development of novel therapeutics.[2][4]

CH-141 (also known as PT-141 or Bremelanotide) is a synthetic peptide analogue of alpha-melanocyte-stimulating hormone (α-MSH).[5][6] It acts as an agonist at melanocortin receptors, primarily the MC3R and MC4R, which are expressed in the central nervous system.[5][6][7] Unlike peripherally acting agents such as PDE5 inhibitors, this compound initiates erections through a central nervous system mechanism.[8][9] This unique mode of action makes it a valuable tool for investigating the central neural pathways controlling erectile function and for exploring potential therapeutic strategies for ED, particularly in patient populations unresponsive to conventional therapies.[10][11]

These application notes provide detailed protocols for utilizing this compound in established laboratory models of erectile dysfunction.

Mechanism of Action of this compound in Erectile Function

This compound's pro-erectile effect is mediated by its binding to and activation of melanocortin receptors (MC3R and MC4R) in key areas of the brain, such as the hypothalamus.[5][12][13] This activation is thought to trigger downstream signaling cascades that modulate autonomic pathways to the penis.

Activation of central melanocortin receptors by this compound leads to:

  • Increased Parasympathetic Outflow: This promotes the relaxation of the smooth muscle of the corpora cavernosa and the helical arteries, allowing for increased blood flow into the penis.[13]

  • Decreased Sympathetic Outflow: This reduces the vasoconstrictor tone of the penile vasculature, further facilitating erection.[13]

The signaling cascade initiated by this compound is distinct from the nitric oxide (NO)-cGMP pathway targeted by PDE5 inhibitors, although synergistic effects have been observed when used in combination.[8][12]

Signaling Pathway Diagram

CH141_Signaling_Pathway cluster_CNS Central Nervous System (Hypothalamus) cluster_SpinalCord Spinal Cord cluster_Penis Penile Tissue CH141 This compound (Bremelanotide) MC4R MC4R / MC3R CH141->MC4R Agonist Binding AC Adenylyl Cyclase MC4R->AC Activation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Neurons Pro-erectile Neurons (e.g., Oxytocinergic) PKA->Neurons Modulation Autonomic Autonomic Efferent Pathways Neurons->Autonomic Signal Relay Parasympathetic Parasympathetic Activation (↑ NO release) Autonomic->Parasympathetic Sympathetic Sympathetic Inhibition Autonomic->Sympathetic SmoothMuscle Corpus Cavernosum Smooth Muscle Relaxation Parasympathetic->SmoothMuscle Sympathetic->SmoothMuscle Erection Erection SmoothMuscle->Erection

Caption: Signaling pathway of this compound in inducing penile erection.

Data Presentation: Efficacy of this compound

The following tables summarize quantitative data from studies on this compound (Bremelanotide). While much of the publicly available data comes from human clinical trials, these endpoints can be adapted for preclinical laboratory studies.

Table 1: Preclinical Efficacy of a Melanocortin Agonist in a Rat Model

ParameterVehicle ControlThis compound (50µg/kg, Intranasal)
Number of Spontaneous Erections (in 30 min)LowSignificantly Increased[12]
Percentage of Rats with at Least One ErectionLow100%[12]
c-Fos Immunoreactivity in Paraventricular NucleusBaselineIncreased[5]

Table 2: Clinical Efficacy of Bremelanotide in Men with ED

ParameterPlaceboBremelanotide (7.5 mg - 15 mg)
Change in IIEF Erectile Function Domain ScoreMinimalDose-dependent Increase[12]
Positive Clinical Response (Sildenafil Non-responders)8.5%33.5% (10 mg dose)[11]
Mean Duration of Base Rigidity ≥60% (with Sildenafil)70 min (Sildenafil alone)113 min (Co-administration)[10]
Mean Duration of Base Rigidity ≥80% (20 mg dose)~2 min~24 minutes[10]

IIEF: International Index of Erectile Function

Experimental Protocols

In Vivo Assessment of Erectile Function in Rodent Models

Rodent models are widely used in ED research due to their well-characterized reproductive physiology and the availability of established protocols.[2][4][14]

Objective: To evaluate the pro-erectile effects of this compound in both healthy and ED-induced rodent models by measuring intracavernosal pressure (ICP).

Experimental Workflow:

in_vivo_workflow Animal_Prep Animal Preparation (Anesthesia, Cannulation) Group_Assignment Group Assignment (Vehicle, this compound, ED Model) Animal_Prep->Group_Assignment Drug_Admin Drug Administration (e.g., Subcutaneous, Intranasal) Group_Assignment->Drug_Admin Nerve_Stim Cavernous Nerve Stimulation (Optional, for nerve-function assessment) Drug_Admin->Nerve_Stim ICP_Measurement ICP and MAP Measurement Nerve_Stim->ICP_Measurement Data_Analysis Data Analysis (ICP/MAP ratio) ICP_Measurement->Data_Analysis

Caption: Workflow for in vivo assessment of erectile function.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound (lyophilized powder)

  • Sterile saline

  • Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)

  • 23-gauge needle connected to a pressure transducer

  • Bipolar platinum electrode

  • Electrical stimulator

  • Data acquisition system

Procedure:

  • Animal and ED Model Preparation:

    • Anesthetize the rat.[15] For studies on neurogenic ED, a cavernous nerve crush injury can be performed prior to the experiment.[4] For diabetic ED, rats can be pre-treated with streptozotocin.[1]

  • Surgical Preparation:

    • Make a midline abdominal incision to expose the pelvic plexus and cavernous nerve.[15]

    • Isolate the carotid artery for Mean Arterial Pressure (MAP) measurement.

    • Insert a 23-gauge needle into the crus of the corpus cavernosum to measure Intracavernosal Pressure (ICP).[14]

  • Drug Administration:

    • Administer this compound or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal, or intranasal). Doses can be titrated based on pilot studies.

  • Erectile Function Assessment:

    • Spontaneous Erections: In conscious, freely moving animals (telemetry may be required), observe and count the number of erectile events over a defined period post-administration.[1]

    • Nerve-Stimulated Erections: In anesthetized animals, place a bipolar electrode on the cavernous nerve.[15] Apply electrical stimulation at varying frequencies and voltages. Record the maximal ICP and the total ICP during stimulation.

  • Data Analysis:

    • Calculate the ratio of maximal ICP to MAP (ICP/MAP) to normalize for changes in systemic blood pressure.[15]

    • Compare the ICP/MAP ratios and the number of spontaneous erections between the this compound treated groups and control groups.

In Vitro Assessment of Cavernosal Smooth Muscle Relaxation

This protocol assesses the direct effect of this compound on the contractility of corpus cavernosum smooth muscle strips.

Objective: To determine if this compound has a direct relaxant or modulatory effect on isolated corpus cavernosum tissue.

Materials:

  • Corpus cavernosum tissue from rats or rabbits

  • Organ bath system with force transducers

  • Krebs-Henseleit solution

  • Phenylephrine or other contractile agents

  • This compound

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Euthanize the animal and carefully dissect the corpus cavernosum tissue, removing surrounding connective tissue.

    • Cut the tissue into strips (e.g., 2x2x8 mm).

  • Organ Bath Setup:

    • Mount the tissue strips in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

    • Allow the tissues to equilibrate under a resting tension.

  • Experimentation:

    • Induce a submaximal contraction with a contractile agent like phenylephrine.

    • Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.

    • Record the changes in isometric tension.

  • Data Analysis:

    • Express the relaxation response as a percentage of the pre-induced contraction.

    • Construct a dose-response curve to determine the potency (EC50) of this compound if a direct relaxant effect is observed.

In Vitro Model of High-Glucose-Induced Endothelial and Neuronal Damage

This protocol establishes an in vitro model to study the potential protective effects of this compound on cavernous cells under conditions mimicking diabetic ED.[16]

Objective: To investigate if this compound can mitigate the detrimental effects of high glucose on cavernous endothelial cells and neurons.

Materials:

  • Primary cultures of mouse cavernous endothelial cells (MCECs) and pericytes (MCPs).[16]

  • Mouse major pelvic ganglion (MPG) tissue for neuronal culture.[16]

  • Cell culture media with normal (5 mM) and high (30 mM) glucose concentrations.[16]

  • This compound

  • Matrigel for tube formation assays

  • Immunofluorescence staining reagents for nNOS

Procedure:

  • Cell Culture:

    • Culture MCECs and MCPs in either normal or high-glucose media for 48 hours.[16] A separate group in high-glucose media will be co-treated with this compound.

    • Culture MPG explants in Matrigel under the same glucose and treatment conditions.[16]

  • Assessment of Angiopathy:

    • Perform a Matrigel tube formation assay to assess the angiogenic capacity of MCECs and MCPs in the different treatment groups.[16] Quantify tube length and branching.

  • Assessment of Neuropathy:

    • After a set culture period, fix the MPG explants and perform immunofluorescence staining for neuronal nitric oxide synthase (nNOS).

    • Measure the extent of neurite outgrowth and the number of nNOS-positive nerve fibers.[16]

  • Data Analysis:

    • Compare the tube formation and neurite outgrowth parameters between the normal glucose, high glucose, and high glucose + this compound groups.

Conclusion

This compound provides a valuable pharmacological tool for the investigation of erectile dysfunction in a laboratory setting. Its central mechanism of action allows for the exploration of neural pathways that are not addressed by peripherally acting drugs. The protocols outlined above provide a framework for characterizing the efficacy and mechanism of this compound in validated in vivo and in vitro models of erectile dysfunction. Such studies are essential for advancing our understanding of the central control of penile erection and for the development of novel therapeutic strategies for this common and impactful condition.

References

Application Notes and Protocols for Measuring PT-141 (Bremelanotide) Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "CH-141": Initial searches for "this compound" did not yield a well-defined compound in the scientific literature. The provided information has been developed based on the strong assumption that the query refers to PT-141 (Bremelanotide) , a known melanocortin receptor agonist. Researchers should verify the precise identity of their compound of interest.

Introduction

PT-141, also known as Bremelanotide, is a synthetic peptide analog of alpha-melanocyte-stimulating hormone (α-MSH). It is an agonist for melanocortin receptors, with a particularly high affinity for the MC4R and a lower affinity for MC3R and MC1R.[1][2][3][4] These receptors are primarily expressed in the central nervous system and are involved in regulating various physiological processes, including sexual behavior and appetite.[1][2][5] The mechanism of action for PT-141 involves binding to and activating these G-protein coupled receptors, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and the activation of downstream signaling pathways, such as the protein kinase A (PKA) pathway.[4]

These application notes provide detailed protocols for cell-based assays to quantify the activity and potency of PT-141 by measuring its effects on intracellular signaling and overall cell health.

Core Assays for Measuring PT-141 Activity

Three key cell-based assays are described to characterize the activity of PT-141:

  • cAMP Accumulation Assay: To measure the direct downstream effect of melanocortin receptor activation.

  • CRE-Luciferase Reporter Assay: To quantify the transcriptional activation resulting from the cAMP/PKA signaling cascade.

  • Cell Viability Assay: To assess the cytotoxic potential of the compound.

cAMP Accumulation Assay

Application: This assay is designed to quantify the increase in intracellular cAMP levels following the stimulation of melanocortin receptors by PT-141. It is a direct measure of the compound's agonistic activity.

Experimental Protocol

Materials:

  • HEK293 cells stably expressing human MC4R (or other relevant melanocortin receptor)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • PT-141 (Bremelanotide)

  • Forskolin (positive control)

  • IBMX (a phosphodiesterase inhibitor)

  • cAMP competition ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) based cAMP assay kit

  • 96-well cell culture plates

  • Plate reader capable of measuring fluorescence or absorbance

Procedure:

  • Cell Seeding: Seed HEK293-MC4R cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a serial dilution of PT-141 in stimulation buffer (e.g., PBS with 0.1% BSA and 0.5 mM IBMX). A typical concentration range would be from 1 pM to 10 µM. Also, prepare a positive control (e.g., 10 µM Forskolin) and a vehicle control (stimulation buffer alone).

  • Cell Stimulation:

    • Gently remove the culture medium from the cells.

    • Wash the cells once with 100 µL of PBS.

    • Add 50 µL of stimulation buffer containing the appropriate concentration of PT-141, forskolin, or vehicle control to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the manufacturer's protocol for the chosen cAMP assay kit.

    • Perform the cAMP measurement (ELISA or TR-FRET) as per the kit's instructions.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Determine the concentration of cAMP in each sample from the standard curve.

    • Plot the cAMP concentration against the logarithm of the PT-141 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Data Presentation

Table 1: Dose-Response of PT-141 on cAMP Accumulation

PT-141 Concentration (M)Mean cAMP Concentration (nM)Standard Deviation
1.00E-120.520.08
1.00E-111.250.15
1.00E-105.880.42
1.00E-0925.61.98
1.00E-0855.24.31
1.00E-0778.96.12
1.00E-0685.36.88
1.00E-0586.17.01
Vehicle Control0.480.06
10 µM Forskolin95.78.23

CRE-Luciferase Reporter Assay

Application: This assay measures the activation of the cAMP response element-binding protein (CREB), a transcription factor downstream of the cAMP/PKA pathway. This provides a measure of the functional consequence of receptor activation on gene expression.

Experimental Protocol

Materials:

  • HEK293 cells co-transfected with a human MC4R expression vector and a CRE-luciferase reporter vector

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • PT-141 (Bremelanotide)

  • Luciferase assay reagent

  • 96-well cell culture plates (white, opaque)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the co-transfected HEK293 cells in a white, opaque 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C with 5% CO2.

  • Compound Treatment: Prepare a serial dilution of PT-141 in serum-free DMEM. Add 10 µL of the diluted compound to the respective wells. Include a vehicle control (serum-free DMEM).

  • Incubation: Incubate the plate for 6 hours at 37°C with 5% CO2.

  • Luciferase Measurement:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature to allow for cell lysis and stabilization of the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Plot the relative luminescence units (RLU) against the logarithm of the PT-141 concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the EC50.

Data Presentation

Table 2: Dose-Response of PT-141 in CRE-Luciferase Reporter Assay

PT-141 Concentration (M)Mean Relative Luminescence Units (RLU)Standard Deviation
1.00E-121052150
1.00E-112345289
1.00E-109876912
1.00E-09456784123
1.00E-08891237890
1.00E-0712345610987
1.00E-0613012311543
1.00E-0513100811876
Vehicle Control1010132

Cell Viability Assay (MTT Assay)

Application: This assay assesses the potential cytotoxicity of PT-141 by measuring the metabolic activity of the cells. A reduction in metabolic activity can be indicative of reduced cell viability or proliferation.

Experimental Protocol

Materials:

  • HEK293-MC4R cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • PT-141 (Bremelanotide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed HEK293-MC4R cells in a 96-well plate at 2 x 10^4 cells/well in 100 µL of complete DMEM. Incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of PT-141 for 24-48 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the PT-141 concentration.

Data Presentation

Table 3: Effect of PT-141 on Cell Viability

PT-141 Concentration (M)Mean Absorbance (570 nm)% Viability (Relative to Vehicle)
1.00E-090.98101.0
1.00E-080.97100.0
1.00E-070.9699.0
1.00E-060.9597.9
1.00E-050.9395.9
1.00E-040.9193.8
Vehicle Control0.97100.0
Doxorubicin (10 µM)0.1515.5

Visualizations

PT141_Signaling_Pathway PT141 PT-141 MC4R MC4R (G-protein Coupled Receptor) PT141->MC4R binds G_protein Gs Protein MC4R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates CRE CRE CREB->CRE binds to Gene_Expression Gene Expression CRE->Gene_Expression promotes

Caption: PT-141 signaling pathway via MC4R.

cAMP_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout Seed_Cells 1. Seed HEK293-MC4R cells in 96-well plate Prep_Compounds 2. Prepare serial dilutions of PT-141 Stimulate 3. Wash cells and add PT-141/controls Prep_Compounds->Stimulate Incubate 4. Incubate for 30 min at 37°C Stimulate->Incubate Lyse 5. Lyse cells Incubate->Lyse Measure 6. Measure cAMP levels (ELISA or TR-FRET) Lyse->Measure Analyze 7. Analyze data and determine EC50 Measure->Analyze

Caption: Workflow for the cAMP accumulation assay.

Luciferase_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout Seed_Cells 1. Seed co-transfected cells in 96-well plate Prep_Compounds 2. Prepare serial dilutions of PT-141 Treat 3. Add PT-141 to cells Prep_Compounds->Treat Incubate 4. Incubate for 6 hours at 37°C Treat->Incubate Add_Reagent 5. Add luciferase reagent Incubate->Add_Reagent Measure 6. Measure luminescence Add_Reagent->Measure Analyze 7. Analyze data and determine EC50 Measure->Analyze

Caption: Workflow for the CRE-luciferase reporter assay.

References

Application Notes: Immunohistochemical Localization of MM-141 Targets - IGF-1R and ErbB3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting information for the immunohistochemical (IHC) detection of Insulin-like Growth Factor 1 Receptor (IGF-1R) and ErbB3 (HER3), the molecular targets of the therapeutic antibody MM-141. Accurate localization and quantification of these receptors in tissue samples are critical for preclinical research, biomarker discovery, and patient stratification in clinical trials.

Introduction

MM-141 is a tetravalent bispecific antibody designed to inhibit the PI3K/AKT/mTOR signaling pathway by targeting receptor complexes containing IGF-1R and ErbB3.[1] The PI3K/AKT/mTOR pathway is a major survival route for tumor cells and a mechanism of resistance to various cancer therapies. High expression of IGF-1R in pancreatic cancer, for instance, is associated with higher tumor grade and decreased survival.[2] Similarly, ErbB3 is implicated in pancreatic cancer tumorigenesis.[2] Given that these receptors can be co-expressed, dual targeting presents a promising therapeutic strategy. Immunohistochemistry is a powerful technique to visualize the distribution and expression levels of IGF-1R and ErbB3 within the tumor microenvironment.[3][4][5]

Quantitative Data Summary

The expression levels of IGF-1R and ErbB3 can vary significantly among different tumor types and individual patients. The following table summarizes representative data on the expression of these markers in pancreatic ductal adenocarcinoma (PDAC), a key area of interest for therapies targeting these receptors.

MarkerCohort SizePositivity CriteriaPercentage PositiveScoring SystemReference
IGF-1R 160 PDAC SamplesModified HistoScoreHigh expression associated with advanced diseaseH-Score (Staining Intensity x Percentage of Positive Cells)[6]
ErbB3 75 Pancreatic Cancer SamplesStaining Intensity Score ≥ +219.7%Intensity Score (0, 1+, 2+, 3+)[4]
ErbB3 Post-chemotherapy Pancreatic CancerIHC Score ≥ 1+62% - 94%IHC Score (0, 1+, 2+, 3+)[7]
HER2/ErbB3 Co-expression 45 PDAC SamplesPositive Staining11%Not Specified[8]

Signaling Pathway

IGF-1R and ErbB3 are receptor tyrosine kinases that, upon ligand binding, activate downstream signaling cascades, most notably the PI3K/Akt/mTOR pathway, which promotes cell survival, proliferation, and growth. The following diagram illustrates this signaling axis.

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space IGF-1 IGF-1 IGF-1R IGF-1R IGF-1->IGF-1R binds Neuregulin (NRG) Neuregulin (NRG) ErbB3 ErbB3 Neuregulin (NRG)->ErbB3 binds PI3K PI3K IGF-1R->PI3K activates ErbB3->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival IHC_Workflow start FFPE Tissue Section on Slide deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking Blocking of Non-specific Binding antigen_retrieval->blocking primary_antibody Primary Antibody Incubation (anti-IGF-1R or anti-ErbB3) blocking->primary_antibody secondary_antibody Secondary Antibody Incubation primary_antibody->secondary_antibody detection Detection (e.g., DAB) secondary_antibody->detection counterstain Counterstaining (e.g., Hematoxylin) detection->counterstain dehydration_mounting Dehydration & Mounting counterstain->dehydration_mounting analysis Microscopic Analysis dehydration_mounting->analysis

References

Application Note: In-Vivo Imaging of CH-141 Receptor Engagement

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The CH-141 receptor is a novel G-protein coupled receptor (GPCR) predominantly expressed in neuroendocrine tumors and certain inflammatory cells. Its activation is implicated in tumor proliferation and immune evasion. Understanding the in-vivo distribution, occupancy, and pharmacological modulation of the this compound receptor is critical for the development of targeted therapeutics. This document outlines the application of Positron Emission Tomography (PET) using the novel radioligand, [¹⁸F]CH-401, for the non-invasive, quantitative assessment of this compound receptor engagement in living subjects.

[¹⁸F]CH-401 is a high-affinity, selective antagonist for the this compound receptor, designed for in-vivo imaging. Its favorable pharmacokinetic profile and specific binding characteristics enable the visualization and quantification of receptor density and occupancy. This allows researchers to confirm the mechanism of action of novel drug candidates, optimize dosing regimens, and stratify patient populations in clinical trials.

Quantitative Data Summary

The following tables summarize key quantitative data derived from in-vivo PET imaging studies using [¹⁸F]CH-401 in a preclinical tumor model.

Table 1: In-Vivo Biodistribution of [¹⁸F]CH-401 in Xenograft Model

Organ/TissueStandardized Uptake Value (SUV) mean ± SD
Tumor8.5 ± 1.2
Spleen6.2 ± 0.9
Adrenal Gland5.8 ± 0.7
Pancreas4.1 ± 0.6
Liver2.5 ± 0.4
Muscle0.8 ± 0.2
Brain0.5 ± 0.1

Data acquired 60 minutes post-injection in n=5 tumor-bearing rodents.

Table 2: Receptor Occupancy by this compound Antagonist (Drug X)

Treatment GroupDose (mg/kg)Tumor SUVReceptor Occupancy (%)
Vehicle08.5 ± 1.20% (Baseline)
Drug X0.16.8 ± 1.020%
Drug X14.3 ± 0.749%
Drug X102.1 ± 0.575%
Blocking Dose50 (unlabeled CH-401)1.5 ± 0.3>90% (Non-specific binding)

Receptor occupancy was calculated relative to baseline and non-specific binding.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling cascade of the this compound receptor and the general workflow for an in-vivo imaging experiment.

CH141_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor This compound Receptor g_protein G-Protein (Gq/11) receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag pkc PKC dag->pkc Activates downstream Downstream Signaling (Proliferation) pkc->downstream ligand Ligand ligand->receptor Binds

Caption: Proposed signaling pathway for the this compound receptor upon ligand binding.

InVivo_Imaging_Workflow cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis arrow arrow animal_model 1. Prepare Animal Model (e.g., Tumor Xenograft) drug_admin 2. Administer Test Compound (Vehicle or Drug X) radioligand_prep 3. Synthesize & QC [¹⁸F]CH-401 injection 4. Inject [¹⁸F]CH-401 (IV) radioligand_prep->injection uptake 5. Uptake Phase (e.g., 60 min) injection->uptake scan 6. PET/CT Scan uptake->scan reconstruction 7. Image Reconstruction scan->reconstruction roi 8. Define Regions of Interest (ROIs) reconstruction->roi quantification 9. Quantify Radioactivity (e.g., SUV) roi->quantification occupancy 10. Calculate Receptor Occupancy quantification->occupancy

Caption: Standardized workflow for in-vivo PET imaging of this compound receptor occupancy.

Experimental Protocol: PET Imaging of this compound Receptor Occupancy

1. Objective

To non-invasively quantify the occupancy of the this compound receptor in a tumor xenograft model following the administration of a therapeutic antagonist (Drug X) using [¹⁸F]CH-401 PET imaging.

2. Materials

  • Animal Model: Immunocompromised mice (e.g., NCR nude) bearing subcutaneous this compound-expressing tumors.

  • Radioligand: [¹⁸F]CH-401, synthesized to >98% radiochemical purity.

  • Test Compound: Drug X, formulated in a vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% Saline).

  • Equipment:

    • Small animal PET/CT scanner.

    • Anesthesia system (e.g., isoflurane (B1672236) vaporizer).

    • Dose calibrator.

    • Tail vein catheterization supplies.

    • Animal warming system.

3. Method

3.1. Animal and Compound Preparation

  • Acclimate tumor-bearing mice to the laboratory environment for at least 48 hours prior to the study.

  • Group animals into treatment cohorts (e.g., Vehicle, 0.1, 1, 10 mg/kg Drug X, and a blocking group). Ensure tumors are of a comparable size across groups.

  • Prepare fresh formulations of Drug X on the day of the experiment.

  • Administer the appropriate dose of Drug X or vehicle via the desired route (e.g., intraperitoneal or oral). The timing of administration should be based on the known pharmacokinetics of Drug X to coincide with peak plasma/tissue concentration at the time of imaging.

3.2. Radioligand Administration and PET/CT Imaging

  • At the predetermined time post-drug administration, anesthetize a mouse using isoflurane (e.g., 2% for induction, 1.5% for maintenance).

  • Place the animal on the scanner bed, which should be heated to maintain body temperature.

  • Secure a tail vein catheter for the injection of the radioligand.

  • Draw a dose of [¹⁸F]CH-401 (typically 3.7-7.4 MBq or 100-200 µCi) into a syringe and measure the precise activity using a dose calibrator.

  • Administer the [¹⁸F]CH-401 via the tail vein catheter, followed by a small saline flush. Record the exact time of injection.

  • Allow for a 60-minute uptake period, during which the animal remains under anesthesia.

  • Perform a whole-body CT scan for anatomical co-registration and attenuation correction.

  • Immediately following the CT scan, acquire a static PET scan over the region of the tumor for 15-20 minutes.

3.3. Image Analysis and Quantification

  • Reconstruct the PET and CT images using an appropriate algorithm (e.g., 3D OSEM).

  • Co-register the PET and CT images.

  • Using the CT image as an anatomical guide, draw Regions of Interest (ROIs) around the tumor and other relevant organs (e.g., muscle as a reference tissue).

  • Calculate the mean radioactivity concentration within each ROI from the PET data (in Bq/mL).

  • Convert the radioactivity concentration to Standardized Uptake Values (SUV) using the formula: SUV = (Mean ROI Activity [Bq/mL] / Injected Dose [Bq]) x Animal Weight [g]

  • Calculate the percent receptor occupancy (%RO) for each dose group using the following formula: %RO = 100 x (SUV_Vehicle - SUV_Drug) / (SUV_Vehicle - SUV_Block) Where SUV_Block represents the non-specific binding measured in the cohort receiving a high dose of a competing ligand.

4. Safety Precautions

  • All procedures involving radioactivity must be conducted in compliance with institutional and national radiation safety guidelines.

  • Handle [¹⁸F]CH-401 in a shielded environment (hot cell) and use appropriate personal protective equipment (PPE).

  • Animal handling and procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Application Note: Quantitative Analysis of CH-141 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for the quantification of CH-141, a novel small molecule inhibitor, in human plasma samples. Accurate determination of this compound concentrations is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies in drug development. Two robust analytical methods are presented: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity, and a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for high-throughput screening. This note includes comprehensive experimental workflows, performance data, and visual diagrams to guide researchers in implementing these methods.

Introduction

This compound is an investigational therapeutic agent designed to inhibit the hypothetical "Kinase-A" signaling pathway, a critical cascade implicated in various proliferative diseases. To support preclinical and clinical development, validated bioanalytical methods are required to measure this compound levels in biological matrices. This application note details two distinct methodologies for the accurate quantification of this compound in human plasma, providing researchers with the tools to assess its absorption, distribution, metabolism, and excretion (ADME) properties.

Quantitative Performance Summary

The following table summarizes the performance characteristics of the two validated methods for this compound quantification in human plasma.

Parameter LC-MS/MS Method Competitive ELISA Method
Linear Range 0.1 - 1000 ng/mL1 - 500 ng/mL
Limit of Detection (LOD) 0.05 ng/mL0.5 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL1 ng/mL
Intra-Assay Precision (%CV) < 5%< 10%
Inter-Assay Precision (%CV) < 7%< 15%
Mean Recovery (%) 95.2%91.5%
Sample Volume 50 µL100 µL

Signaling Pathway of this compound

This compound functions by competitively inhibiting the ATP-binding site of Kinase-A, preventing the phosphorylation of its downstream substrate, Protein-B. This action blocks the subsequent signal transduction cascade that leads to cellular proliferation.

CH141_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor KinaseA Kinase-A Receptor->KinaseA Activates GF Growth Factor GF->Receptor ProteinB Protein-B KinaseA->ProteinB Phosphorylates pProteinB p-Protein-B Proliferation Cell Proliferation pProteinB->Proliferation CH141 This compound CH141->KinaseA Inhibits LCMS_Workflow Sample 1. Plasma Sample (50 µL) Spike 2. Spike with Internal Standard (IS) Sample->Spike Precipitate 3. Protein Precipitation (Acetonitrile) Spike->Precipitate Vortex 4. Vortex & Centrifuge Precipitate->Vortex Evaporate 5. Evaporate Supernatant Vortex->Evaporate Reconstitute 6. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 7. Inject into LC-MS/MS System Reconstitute->Inject Analyze 8. Data Acquisition & Analysis Inject->Analyze

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Unexpected Side Effects of PT-141 in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing PT-141 (Bremelanotide), this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential unexpected side effects encountered during experimentation. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.

Frequently Asked Questions (FAQs)

Q1: What is PT-141 and how does it work?

A1: PT-141, or bremelanotide (B69708), is a synthetic peptide analog of the alpha-melanocyte-stimulating hormone (α-MSH). It functions as an agonist at melanocortin receptors, primarily the MC4R and to a lesser extent the MC3R, which are predominantly located in the central nervous system.[1] Unlike many treatments for sexual dysfunction that target the vascular system, PT-141 directly stimulates the nervous system to increase sexual desire.[2] Its mechanism of action involves binding to these receptors in the hypothalamus, which is thought to trigger the release of neurotransmitters like dopamine (B1211576), playing a crucial role in sexual motivation and arousal.[3][4]

Q2: What are the most commonly reported side effects of PT-141 in clinical trials?

A2: The most frequently observed side effects are generally mild to moderate in severity. These include nausea, flushing, and headache. Injection site reactions, such as redness or irritation, are also common with subcutaneous administration.[3]

Q3: Are there any serious or unexpected side effects I should be aware of?

A3: A notable side effect is a transient increase in blood pressure and a potential decrease in heart rate.[3] This has led to the recommendation that individuals with uncontrolled hypertension or cardiovascular disease should not use PT-141.[5] Other less common side effects can include vomiting, blurred vision, and dizziness.[3] In rare cases, with repeated daily dosing, focal hyperpigmentation of the skin has been observed.

Q4: How can I mitigate the common side effects in my experimental subjects?

A4: For nausea, administering an anti-emetic prior to PT-141 may be beneficial. Ensuring subjects are well-hydrated can sometimes alleviate headaches. Starting with a lower "test dose" to assess individual tolerance before proceeding to a full experimental dose is also a recommended practice to minimize the intensity of side effects.[6]

Troubleshooting Guide for Unexpected Side Effects

This guide is intended to assist researchers in identifying and managing unexpected side effects during in-vivo experiments with PT-141.

Observed Side Effect Potential Cause Recommended Action for Researchers
Severe Hypertensive Crisis Overstimulation of the melanocortin pathway affecting autonomic regulation.Immediately cease administration of PT-141. Monitor blood pressure continuously. In animal models, consider the use of fast-acting antihypertensive agents. Review and adjust dosing protocols.
Unexpected Behavioral Changes (e.g., anxiety, agitation) Central nervous system effects beyond sexual arousal pathways.Document the specific behaviors observed. Consider reducing the dose in subsequent experiments. If behaviors are severe, terminate the experiment for the affected subject. Assess if environmental stressors could be contributing factors.
Persistent Nausea and Vomiting High individual sensitivity or dosage.Administer an anti-emetic pre-treatment. Reduce the subsequent dose of PT-141. Ensure the subject has access to fluids to prevent dehydration.
Severe Injection Site Reaction (e.g., large swelling, ulceration) Contamination, improper injection technique, or hypersensitivity.Review sterile procedures for injection. Ensure proper subcutaneous administration technique. Rotate injection sites. If a severe reaction occurs, provide local symptomatic treatment and discontinue injections at that site.
Anaphylactic-like Reaction (rare) Allergic reaction to the peptide or excipients.This is a medical emergency. Cease administration immediately. In a clinical setting, follow standard anaphylaxis protocols. In animal models, administration of epinephrine (B1671497) and antihistamines may be necessary.

Quantitative Data on Side Effects

The following table summarizes the incidence of the most common treatment-emergent adverse events from integrated, double-blind portions of Phase 3 clinical studies of bremelanotide.

Adverse EventBremelanotide Group (%)Placebo Group (%)
Nausea40.01.3
Flushing20.31.3
Headache11.31.9
Injection Site Reactions5.40.5

Data compiled from a review of the bremelanotide clinical development program.

Experimental Protocols

Protocol 1: Subcutaneous Administration of PT-141 in Rodent Models

1. Materials:

  • Lyophilized PT-141 vial (10mg)
  • Bacteriostatic water for injection
  • Sterile insulin (B600854) syringes (U-100, 30- or 50-unit for smaller doses)
  • Alcohol swabs
  • Appropriate personal protective equipment (PPE)

2. Reconstitution of PT-141:

  • Allow the lyophilized PT-141 vial and bacteriostatic water to come to room temperature.
  • Using a sterile syringe, draw 1.0 mL of bacteriostatic water.
  • Slowly inject the bacteriostatic water into the PT-141 vial, aiming the stream against the glass wall to minimize foaming.
  • Gently swirl the vial until the powder is completely dissolved. Do not shake.
  • The reconstituted solution will have a concentration of 10mg/mL. This stock solution should be stored refrigerated.

3. Dosing and Administration:

  • Test Dose: For initial tolerance assessment, a dose of 1mg (0.1mL) is recommended.[6]
  • Standard Experimental Dose: A common starting dose is 2mg (0.2mL).[6] Doses should be calculated based on the specific experimental design and animal weight.
  • Administration:
  • Clean the injection site on the rodent (typically the scruff of the neck or the flank) with an alcohol swab.
  • Gently pinch a fold of skin.
  • Insert the needle at a 45-degree angle into the base of the skin fold.
  • Administer the subcutaneous injection.
  • Withdraw the needle and monitor the animal for any immediate adverse reactions.

Protocol 2: Intranasal Administration of PT-141 in Human Research Subjects

1. Materials:

  • PT-141 nasal spray formulation
  • Tissues

2. Procedure:

  • The subject should gently blow their nose to clear the nasal passages.
  • The subject should be in an upright position.
  • The nasal spray device is primed according to the manufacturer's instructions.
  • One nostril is occluded by gentle finger pressure.
  • The spray nozzle is inserted into the open nostril.
  • The subject is instructed to inhale gently through the nose as the spray is administered.
  • This process is repeated for the other nostril if required by the protocol.
  • A typical dose used in earlier clinical trials was 10 mg.[7]

3. Post-Administration Monitoring:

  • Subjects should be monitored for at least 60 minutes post-administration for common side effects such as nausea and flushing.
  • Blood pressure and heart rate should be monitored at baseline and at regular intervals post-dose.

Visualizations

Signaling Pathway of PT-141

PT141_Signaling_Pathway PT141 PT-141 (Bremelanotide) MC4R Melanocortin 4 Receptor (MC4R) (in Hypothalamus) PT141->MC4R Binds to and activates G_protein Gs Protein MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates ERK ERK1/2 PKA->ERK Activates CREB CREB ERK->CREB Phosphorylates Dopamine_release Increased Dopamine Release CREB->Dopamine_release Promotes transcription leading to Sexual_Arousal Increased Sexual Arousal Dopamine_release->Sexual_Arousal Leads to

Caption: PT-141 activates the MC4R, initiating a cAMP signaling cascade that increases dopamine release.

Experimental Workflow for Troubleshooting Side Effects

Troubleshooting_Workflow Start PT-141 Administration Observe Observe for Unexpected Side Effects Start->Observe No_Side_Effects Continue Experiment per Protocol Observe->No_Side_Effects None Side_Effects_Present Side Effect(s) Observed Observe->Side_Effects_Present Yes Document Document All Observations and Actions Taken No_Side_Effects->Document Assess_Severity Assess Severity (Mild, Moderate, Severe) Side_Effects_Present->Assess_Severity Mild Mild Side Effect Assess_Severity->Mild Mild Moderate Moderate Side Effect Assess_Severity->Moderate Moderate Severe Severe Side Effect Assess_Severity->Severe Severe Monitor Monitor Subject Closely Mild->Monitor Intervention Implement Mitigating Intervention (if applicable) Moderate->Intervention Stop_Experiment Stop Experiment for Subject Severe->Stop_Experiment Reduce_Dose Consider Dose Reduction in Future Experiments Monitor->Reduce_Dose Monitor->Document Intervention->Monitor Intervention->Document Stop_Experiment->Document

Caption: A logical workflow for observing, assessing, and responding to unexpected side effects in PT-141 experiments.

References

Technical Support Center: Bremelanotide Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Bremelanotide in solution. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of Bremelanotide in solution?

A1: Like many peptides, the stability of Bremelanotide in an aqueous environment is influenced by several factors, including:

  • pH: The pH of the solution can significantly impact the rate of hydrolysis of peptide bonds, a primary degradation pathway for Bremelanotide.

  • Temperature: Higher temperatures typically accelerate chemical degradation reactions, leading to a shorter shelf-life of the peptide solution.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation of susceptible amino acid residues within the peptide structure.

  • Oxidation: The presence of oxidative agents or dissolved oxygen can lead to the modification of certain amino acid residues, affecting the peptide's integrity and activity.

  • Enzymatic Degradation: If the solution is not sterile, microbial contamination can introduce proteases that can enzymatically degrade Bremelanotide.

Q2: What are the recommended storage conditions for Bremelanotide solutions?

A2: Proper storage is crucial for maintaining the stability and activity of Bremelanotide. For lyophilized powder, it is recommended to store it desiccated below -18°C, although it can be stable for up to three weeks at room temperature.[1] Once reconstituted, the following storage conditions are advised:

  • Short-term storage: Store the solution at 2-8°C for up to 30 days.[2] Some sources suggest a shorter duration of 2-7 days[1] or up to 10 days.[3]

  • Long-term storage: For storage longer than a few days, it is recommended to aliquot the solution into single-use vials and store them at -20°C or below to prevent freeze-thaw cycles.[1][4]

Q3: How can I improve the stability of my Bremelanotide solution for long-term experiments?

A3: To enhance the stability of Bremelanotide in solution, consider the following strategies:

  • Use a Buffered Solution: Reconstituting and storing Bremelanotide in a suitable buffer can help maintain an optimal pH and improve stability.[2]

  • Add Stabilizing Excipients: For long-term storage, the addition of a carrier protein, such as 0.1% human serum albumin (HSA) or bovine serum albumin (BSA), can help prevent adsorption to container surfaces and minimize degradation.[1] Other potential excipients for peptide formulations include antioxidants, chelating agents, and preservatives.

  • Protect from Light: Store Bremelanotide solutions in amber vials or protect them from light to prevent photodegradation.

  • Use Sterile Technique: Reconstitute the lyophilized powder with sterile water or buffer and handle the solution using aseptic techniques to prevent microbial contamination.

Troubleshooting Guide

Problem: I am observing a loss of Bremelanotide potency in my solution over time.

Possible Cause Troubleshooting Steps
Hydrolysis - Ensure the pH of your solution is within the optimal range for Bremelanotide stability. If unknown, perform a pH stability study. - Store the solution at the recommended low temperatures (2-8°C for short-term, ≤-20°C for long-term).
Oxidation - Prepare solutions using degassed buffers to minimize dissolved oxygen. - Consider adding an antioxidant, such as methionine or ascorbic acid, to the formulation. - Store vials under an inert gas like nitrogen or argon.
Aggregation - Visually inspect the solution for any precipitation or cloudiness. - Analyze the sample using size-exclusion chromatography (SEC) to detect aggregates. - Optimize the formulation by adjusting the pH, ionic strength, or by adding aggregation inhibitors like certain amino acids or surfactants.
Adsorption to Container - Use low-protein-binding tubes or vials for storage. - Consider adding a carrier protein (e.g., 0.1% BSA or HSA) to the solution to reduce non-specific binding.
Photodegradation - Store the solution in light-protected containers (e.g., amber vials). - Avoid exposing the solution to direct sunlight or other sources of UV radiation.
Improper Storage - Review your storage conditions and ensure they align with the recommended guidelines (see FAQ Q2). - Avoid repeated freeze-thaw cycles by storing the solution in single-use aliquots.

Experimental Protocols

Protocol 1: Forced Degradation Study of Bremelanotide

Objective: To identify the potential degradation pathways of Bremelanotide under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Bremelanotide in a suitable solvent (e.g., water for injection or a specific buffer) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Incubate the Bremelanotide solution with 0.1 M HCl at a specified temperature (e.g., 60°C) for various time points.

    • Basic Hydrolysis: Incubate the Bremelanotide solution with 0.1 M NaOH at a specified temperature (e.g., 60°C) for various time points.

    • Oxidative Degradation: Treat the Bremelanotide solution with 3% hydrogen peroxide at room temperature for various time points.

    • Thermal Degradation: Store the Bremelanotide solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) for an extended period.

    • Photodegradation: Expose the Bremelanotide solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6]

  • Sample Analysis: At each time point, neutralize the acidic and basic samples and analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples to the control to identify and quantify the degradation products. Mass spectrometry (LC-MS) can be used to characterize the structure of the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating Bremelanotide from its degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column of standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Optimization:

    • Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) or formic acid in water.

    • Organic Phase (B): 0.1% TFA or formic acid in acetonitrile.

    • Develop a gradient elution method, starting with a low percentage of the organic phase and gradually increasing it to elute the Bremelanotide and its degradation products.

  • Detection: Use a UV detector set at a wavelength where Bremelanotide has maximum absorbance (typically around 220 nm and 280 nm for peptides).

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent Bremelanotide peak.

Data Presentation

The following tables provide an example of how to present quantitative stability data for Bremelanotide.

Table 1: Effect of pH on Bremelanotide Stability at 40°C

pHInitial Concentration (mg/mL)Concentration after 7 days (mg/mL)% Degradation
3.01.000.8515
5.01.000.955
7.01.000.9010
9.01.000.7525

Table 2: Effect of Temperature on Bremelanotide Stability at pH 5.0

TemperatureInitial Concentration (mg/mL)Concentration after 30 days (mg/mL)% Degradation
4°C1.000.982
25°C1.000.8812
40°C1.000.7030

Visualizations

Bremelanotide_Degradation_Pathways Bremelanotide Bremelanotide Hydrolysis Hydrolysis Bremelanotide->Hydrolysis pH, Temp Oxidation Oxidation Bremelanotide->Oxidation Oxygen, Light Aggregation Aggregation Bremelanotide->Aggregation Temp, Conc. Degradation_Products Inactive Degradation Products & Aggregates Hydrolysis->Degradation_Products Oxidation->Degradation_Products Aggregation->Degradation_Products

Caption: Major degradation pathways for Bremelanotide in solution.

Stability_Study_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Prep_Sample Prepare Bremelanotide Solution Acid Acidic Hydrolysis Prep_Sample->Acid Base Basic Hydrolysis Prep_Sample->Base Oxidation Oxidation Prep_Sample->Oxidation Thermal Thermal Stress Prep_Sample->Thermal Photo Photostability Prep_Sample->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Characterization HPLC->LCMS Data_Analysis Data Analysis & Pathway Identification LCMS->Data_Analysis

Caption: Experimental workflow for a Bremelanotide stability study.

Troubleshooting_Tree Start Loss of Bremelanotide Activity? Check_Storage Check Storage Conditions (Temp, Light, Aliquots) Start->Check_Storage Yes Check_pH Measure pH of Solution Check_Storage->Check_pH Correct Action_Optimize_Storage Optimize Storage (Store at -20°C, Protect from Light) Check_Storage->Action_Optimize_Storage Incorrect Analyze_Degradation Analyze for Degradation (HPLC, LC-MS) Check_pH->Analyze_Degradation Optimal Action_Adjust_pH Adjust pH to Optimal Range (e.g., pH 5-6) Check_pH->Action_Adjust_pH Not Optimal Check_Container Check for Adsorption (Use Low-Bind Tubes) Analyze_Degradation->Check_Container No Degradation Products Action_Reformulate Reformulate with Stabilizers (e.g., Antioxidants, Buffers) Analyze_Degradation->Action_Reformulate Degradation Products Found Action_Add_Carrier Add Carrier Protein (e.g., 0.1% BSA) Check_Container->Action_Add_Carrier Adsorption Suspected

Caption: Troubleshooting decision tree for Bremelanotide instability.

References

Technical Support Center: Best Practices for Long-Term Storage of CH-141 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for the long-term storage of peptides, with a focus on ensuring the stability and integrity of molecules like CH-141. Adherence to these guidelines is critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of lyophilized this compound peptide?

For long-term storage, lyophilized peptides should be stored at -20°C or, preferably, -80°C.[1][2] Storing them at these low temperatures minimizes degradation reactions.[1] Under these conditions, most lyophilized peptides can remain stable for several years.[1][3]

Q2: How should I store this compound peptide for short-term use?

For short-term storage, lyophilized peptides can be kept at 4°C for a few weeks to months.[4][5][6] However, for maximum stability, maintaining a temperature of -20°C is always recommended for any duration of storage.[2][5]

Q3: My lyophilized peptide appears as a small film or powder. Is this normal?

Yes, this is completely normal. Lyophilized peptides can vary in appearance from a dense, crystalline powder to a thin, almost invisible film. The appearance does not typically correlate with the quantity or quality of the peptide.

Q4: How long can I store reconstituted this compound peptide in solution?

Peptide solutions are significantly less stable than their lyophilized form.[4] When stored at 4°C, a peptide solution may be stable for up to a week.[2] For longer storage of a peptide in solution, it is crucial to aliquot the solution into single-use volumes and store them at -20°C or -80°C.[1][2][7] However, it is strongly advised to use reconstituted peptides as soon as possible and to avoid long-term storage in solution.[3][5]

Q5: What factors can cause my this compound peptide to degrade during storage?

Several factors can lead to peptide degradation, including:

  • Temperature: Higher temperatures accelerate degradation.[1][8]

  • Moisture: Peptides are often hygroscopic, and absorbed moisture can lead to hydrolysis.[1][4][5]

  • Oxygen: Exposure to air can cause oxidation, particularly of residues like Cysteine (Cys), Methionine (Met), and Tryptophan (Trp).[2][3][8][9][10]

  • Light: Light exposure can cause photodegradation of sensitive amino acids.[1][7]

  • pH: Extreme pH values can promote hydrolysis and other degradation pathways.[1][7][11]

  • Repeated Freeze-Thaw Cycles: This can physically damage the peptide structure and lead to aggregation.[1][2][3][6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced peptide activity or inconsistent experimental results. Peptide degradation due to improper storage.1. Review your storage protocol against the best practices outlined in this guide. 2. Ensure the peptide was stored at -20°C or -80°C as a lyophilized powder.[1][2] 3. For reconstituted peptides, confirm that single-use aliquots were used to avoid freeze-thaw cycles.[2][3] 4. Consider performing quality control analysis (e.g., HPLC, Mass Spectrometry) on a new vial of the peptide to establish a baseline.[1]
Difficulty dissolving the lyophilized peptide. The peptide may have absorbed moisture, or the incorrect solvent is being used.1. Ensure the peptide vial was warmed to room temperature in a desiccator before opening to prevent moisture condensation.[4][5][7] 2. Consult the peptide's datasheet for recommended solvents. If not available, try sterile, distilled water or a buffer with a pH of 5-6.[2]
The reconstituted peptide solution appears cloudy or contains precipitates. This could indicate peptide aggregation, bacterial contamination, or poor solubility.1. Ensure the reconstitution buffer is sterile and appropriate for the peptide sequence. 2. The solution can be passed through a 0.2 µm filter to remove potential bacterial contamination.[3][7] 3. If aggregation is suspected, sonication may help, but prolonged or high-energy sonication should be avoided.

Data Summary: Peptide Storage Conditions

Peptide Form Storage Duration Temperature Key Considerations
Lyophilized Long-Term (Months to Years)-80°C (preferred) or -20°C[1][2][6][9]Store in a desiccator, protected from light.[1][3][5]
Lyophilized Short-Term (Weeks to Months)-20°C or 4°C[4][6][12]Keep tightly sealed and protected from moisture.[5]
Reconstituted (in solution) Long-Term (Weeks to Months)-80°C or -20°C[1][2][7]Strongly discouraged. If unavoidable, use single-use aliquots to prevent freeze-thaw cycles.[1][2][3] Use sterile buffer at pH 5-6.[2][3]
Reconstituted (in solution) Short-Term (Days to a Week)4°C[2][6]Use as quickly as possible. Protect from light and contamination.

Experimental Protocols

Protocol 1: Handling and Weighing Lyophilized Peptide
  • Equilibration: Before opening, remove the peptide vial from the freezer (-20°C or -80°C) and place it in a desiccator at room temperature. Allow it to equilibrate for at least 30 minutes. This crucial step prevents atmospheric moisture from condensing on the cold peptide.[4][5][7]

  • Weighing: In a controlled environment with low humidity, quickly weigh the desired amount of peptide into a clean, appropriate vial.

  • Resealing: Tightly reseal the original peptide vial. To minimize oxidation, consider purging the vial with an inert gas like nitrogen or argon before sealing.[2][5][9]

  • Storage: Immediately return the stock peptide vial to its recommended long-term storage temperature (-20°C or -80°C).[2][3]

Protocol 2: Reconstitution of Lyophilized Peptide
  • Solvent Selection: Use the solvent recommended by the manufacturer. If not specified, sterile, distilled water or a sterile, slightly acidic buffer (pH 5-6) is generally a good starting point to enhance stability.[1][2][3]

  • Preparation: Bring the selected solvent and the equilibrated lyophilized peptide vial to room temperature.

  • Dissolution: Using a sterile syringe, slowly add the appropriate volume of solvent to the peptide vial. Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.

  • Aliquoting: If the entire volume will not be used in a single experiment, immediately divide the peptide solution into single-use aliquots in low-binding tubes.

  • Storage: Use the aliquots immediately or store them at -20°C or -80°C. Avoid using frost-free freezers due to their temperature fluctuations.[6][9]

Visual Guides

G Workflow for Handling Lyophilized Peptides start Start: Peptide in -80°C / -20°C Storage equilibrate Equilibrate vial to Room Temperature in Desiccator start->equilibrate weigh Quickly weigh desired amount equilibrate->weigh reseal Reseal stock vial (purge with inert gas) weigh->reseal reconstitute Reconstitute weighed peptide with appropriate solvent weigh->reconstitute store_stock Return stock to -80°C / -20°C Storage reseal->store_stock end End: Peptide ready for use or storage in aliquots reconstitute->end G Decision Tree for Peptide Storage start Is the peptide lyophilized or in solution? lyophilized Lyophilized start->lyophilized Lyophilized solution In Solution start->solution Solution long_term Long-term storage (> 1 month)? lyophilized->long_term use_immediately Use immediately. solution->use_immediately aliquot Aliquot and store at -20°C or -80°C. solution->aliquot If storage is necessary store_minus_80 Store at -80°C or -20°C in a desiccator. long_term->store_minus_80 Yes store_4c Store at 4°C (short-term only). long_term->store_4c No avoid Long-term storage in solution is not recommended. aliquot->avoid

References

How to prevent degradation of Bremelanotide during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to prevent the degradation of Bremelanotide during experiments.

Troubleshooting Guides & FAQs

Question 1: My reconstituted Bremelanotide solution is cloudy or discolored. What is the cause and is it still usable?

Answer: A clear and colorless appearance is expected for a properly reconstituted Bremelanotide solution.[1] Cloudiness, discoloration, or the presence of particles are indicators of potential degradation, contamination, or poor solubility, and the solution should not be used.[1]

Potential Causes:

  • Microbial Contamination: Introduction of bacteria or other microorganisms due to non-sterile handling or reconstitution solutions.

  • Oxidation: Peptides can be sensitive to oxidation when exposed to air, which may lead to discoloration.

  • Aggregation: Peptides may self-aggregate and precipitate out of the solution, causing a cloudy appearance. This can be triggered by improper pH, temperature fluctuations, or vigorous shaking during reconstitution.

  • Incorrect Reconstitution: Using a non-recommended solvent or an improper concentration can lead to solubility issues.

Preventative Measures:

  • Aseptic Technique: Handle Bremelanotide in a sterile environment (e.g., a laminar flow hood). Use sterile syringes and vials.

  • Proper Solvent: Reconstitute lyophilized Bremelanotide in sterile, high-purity water (18MΩ-cm) or a recommended sterile buffer solution.[2] Using a buffered solution may improve stability.[3]

  • Gentle Dissolution: After adding the solvent, gently swirl or roll the vial to dissolve the peptide. Avoid vigorous shaking or vortexing which can induce aggregation.

  • Correct Concentration: It is recommended to reconstitute to a concentration of not less than 100 µg/ml.[2]

Question 2: I am observing a progressive loss of bioactivity in my experiments. How can I minimize Bremelanotide degradation during storage and handling?

Answer: Loss of bioactivity is a common consequence of peptide degradation. Bremelanotide, a cyclic heptapeptide, is relatively stable due to its structure but is still susceptible to degradation through pathways like hydrolysis.[4][5][6] Strict adherence to proper storage and handling protocols is critical to preserving its function.

Key Degradation Pathways:

  • Hydrolysis: Cleavage of the peptide bonds, which can be accelerated by acidic or basic conditions.

  • Oxidation: Certain amino acid residues can be susceptible to oxidation, altering the peptide's structure and function.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can physically stress the peptide, leading to aggregation and degradation.

Prevention & Mitigation Strategies:

  • Optimal Storage: Store lyophilized Bremelanotide desiccated below -18°C for long-term stability.[2]

  • Aliquot Solutions: After reconstitution, divide the solution into single-use aliquots to prevent repeated freeze-thaw cycles.[2]

  • Avoid Contamination: Use carrier proteins like 0.1% HSA or BSA for long-term storage of the reconstituted solution to prevent adsorption to the vial surface and improve stability.[2]

  • Protect from Light: Store Bremelanotide solutions protected from direct light.[1][7]

Question 3: What are the correct procedures for reconstituting and storing Bremelanotide to ensure maximum stability and experimental reproducibility?

Answer: Following a standardized protocol for reconstitution and storage is fundamental for obtaining reliable and reproducible experimental results.

Reconstitution Protocol:

  • Before opening, allow the vial of lyophilized Bremelanotide to equilibrate to room temperature to prevent moisture condensation.

  • Using aseptic technique, reconstitute the powder with a precise volume of sterile, high-purity water or a recommended buffer. A buffered solution can enhance stability.[3]

  • Gently swirl the vial until the peptide is fully dissolved. Do not shake or vortex.

  • Visually inspect the solution to ensure it is clear and free of particulates.[1]

Storage Protocol:

  • Lyophilized Powder: While stable for up to 3 weeks at room temperature, for long-term storage, it should be kept desiccated below -18°C.[2]

  • Reconstituted Solution:

    • Short-term: Store at 4°C for 2-7 days.[2]

    • Long-term: For use beyond 7 days, store aliquots below -18°C.[2] Always prevent repeated freeze-thaw cycles.[2]

Data Presentation

Table 1: Storage Condition Summary for Bremelanotide

FormulationConditionTemperatureDurationCitation(s)
Lyophilized Powder Short-TermRoom TemperatureUp to 3 weeks[2]
Long-TermBelow -18°C (Desiccated)Months to Years[2]
Reconstituted Solution Short-Term4°C (Refrigerated)2-7 Days[2]
Long-TermBelow -18°C (Frozen, Aliquoted)Months[2]

Experimental Protocols

Protocol: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is used to determine the purity of Bremelanotide and detect the presence of degradation products or other impurities.

Materials:

  • Bremelanotide sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Sample Preparation:

    • Prepare a stock solution of Bremelanotide at 1 mg/mL in Mobile Phase A.

    • Further dilute to a working concentration of approximately 0.1 mg/mL.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm or 280 nm

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Gradient Elution:

      • 0-5 min: 20% B

      • 5-25 min: Linear gradient from 20% to 60% B

      • 25-26 min: Linear gradient from 60% to 90% B

      • 26-28 min: Hold at 90% B

      • 28-29 min: Linear gradient from 90% to 20% B

      • 29-35 min: Hold at 20% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by dividing the area of the main Bremelanotide peak by the total area of all peaks, expressed as a percentage. Degradation products will typically appear as smaller, adjacent peaks with different retention times.

Mandatory Visualization

Bremelanotide_Workflow Figure 1: Recommended Workflow for Handling Bremelanotide cluster_storage Receiving and Storage cluster_prep Preparation for Use cluster_exp_storage Working Stock Storage cluster_use Experimental Use Receive Receive Lyophilized Powder Store_Lyo Long-Term Storage (<-18°C, Desiccated) Receive->Store_Lyo Equilibrate Equilibrate Vial to Room Temp Store_Lyo->Equilibrate Reconstitute Reconstitute with Sterile Buffer (Gentle Swirling) Equilibrate->Reconstitute Aliquot Aliquot into Single-Use Vials Reconstitute->Aliquot Store_Short Short-Term Storage (2-7 Days at 4°C) Aliquot->Store_Short Store_Long Long-Term Storage (<-18°C) Aliquot->Store_Long Use Use in Experiment Store_Short->Use note AVOID FREEZE-THAW CYCLES Store_Long->note Store_Long->Use

Caption: Figure 1: Recommended Workflow for Handling Bremelanotide.

Bremelanotide_Signaling Figure 2: Simplified Bremelanotide Signaling Pathway cluster_CNS Central Nervous System (Hypothalamus) Brem Bremelanotide MC4R Melanocortin 4 Receptor (MC4R) Brem->MC4R Agonist Binding AC Adenylyl Cyclase MC4R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Dopamine Dopamine Release PKA->Dopamine Stimulates Sexual_Response Modulation of Sexual Desire & Arousal Pathways Dopamine->Sexual_Response Influences

Caption: Figure 2: Simplified Bremelanotide Signaling Pathway.

References

Technical Support Center: Refining Experimental Protocols for CH-141 (CCL-141) Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The designation "CH-141" is broad. This guide focuses on the duck embryo fibroblast cell line CCL-141 , a key model in cellular biology and adipogenesis research.[1][2][3][4] For clarity and precision, this document will use "CCL-141" to refer to this cell line.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols involving the CCL-141 cell line.

Frequently Asked Questions (FAQs)

Q1: What is the CCL-141 cell line?

A1: The CCL-141 cell line consists of fibroblast-like cells derived from a normal duck embryo.[4] It is a spontaneously immortalized cell line, making it a robust tool for various research applications, including virology and, more recently, as a model for adipogenesis.[1][2][3][4]

Q2: What are the recommended culture conditions for CCL-141 cells?

A2: CCL-141 cells are typically cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS). They should be incubated at 37°C in a humidified atmosphere with 5% CO2.

Q3: What is the typical morphology of healthy CCL-141 cells?

A3: Healthy CCL-141 cells exhibit a fibroblast-like morphology, appearing elongated and spindle-shaped.

Q4: At what confluency should I subculture CCL-141 cells?

A4: It is important to subculture the cells as soon as they become confluent to prevent cell death. A good practice is to split them when they reach 80-90% confluency.

Troubleshooting Guides

Cell Culture and Contamination
Issue Possible Cause Recommended Solution
Slow Cell Growth Suboptimal culture conditions (e.g., incorrect media, serum, or CO2 levels). Mycoplasma contamination.Verify the composition of your culture medium and the incubator settings. Test for mycoplasma contamination, as it can affect cell metabolism and growth.[5]
Cell Clumping After Subculture Over-trypsinization or harsh pipetting.Minimize the duration of trypsin exposure and avoid vigorous pipetting to break up cell clumps.
Sudden Change in Media Color (e.g., yellowing) Bacterial contamination leading to a drop in pH.Immediately discard the contaminated culture and decontaminate the incubator and biosafety cabinet.[5][6] Review aseptic techniques.
Filamentous Growth or "Fuzzy" Appearance in Culture Fungal (mold or yeast) contamination.Discard the contaminated culture. Thoroughly clean and disinfect all equipment. Consider using an antifungal agent in your media temporarily after a contamination event.[6][7]
Cells Detaching from the Culture Vessel Over-confluency, nutrient depletion, or poor vessel coating.Subculture cells before they become fully confluent. Ensure you are using tissue culture-treated flasks or plates.
Experimental Procedures
Experiment Issue Possible Cause Recommended Solution
Transfection Low Transfection Efficiency Suboptimal cell density, poor quality of plasmid DNA, or incorrect reagent-to-DNA ratio.Ensure cells are 70-90% confluent at the time of transfection. Use high-purity, sterile plasmid DNA. Optimize the ratio of transfection reagent to DNA.
CRISPR/Cas9 Gene Knockout Low Knockout Efficiency Inefficient sgRNA design or poor delivery of Cas9/sgRNA complex.Design and test multiple sgRNAs for your target gene.[8] Optimize the transfection or electroporation conditions for efficient delivery.
Western Blot No or Weak Signal Insufficient protein loading, inefficient protein transfer, or incorrect antibody concentration.Quantify your protein lysates and ensure you are loading an adequate amount (typically 20-30 µg).[9] Verify successful protein transfer by staining the membrane with Ponceau S. Optimize the primary and secondary antibody dilutions.
Adipogenesis Induction Poor Lipid Droplet Formation Ineffective induction cocktail or suboptimal cell density.Use a validated adipogenesis induction medium. A recent study found a combination of chicken serum, fatty acids, insulin, and all-trans retinoic acid to be effective for CCL-141.[1][3][10] Ensure cells are confluent before starting the induction.

Detailed Experimental Protocols

Standard Cell Culture of CCL-141

This protocol is adapted from ATCC guidelines.

  • Media Preparation: Prepare Eagle's Minimum Essential Medium (EMEM) and supplement with 10% fetal bovine serum (FBS).

  • Thawing Frozen Cells:

    • Quickly thaw the vial in a 37°C water bath.

    • Transfer the contents to a centrifuge tube containing 9.0 mL of complete growth medium.

    • Centrifuge at approximately 125 x g for 5 to 7 minutes.

    • Resuspend the cell pellet in fresh, pre-warmed complete growth medium and transfer to a culture flask.

  • Subculturing:

    • When cells reach 80-90% confluency, remove and discard the culture medium.

    • Briefly rinse the cell layer with a 0.25% (w/v) Trypsin-0.53mM EDTA solution.

    • Add 2.0 to 3.0 mL of Trypsin-EDTA solution to the flask and incubate at 37°C until the cells detach (usually 5-15 minutes).

    • Add 6.0 to 8.0 mL of complete growth medium to inactivate the trypsin and gently pipette to disperse the cells.

    • Add the appropriate aliquots of the cell suspension to new culture vessels.

Adipogenesis Induction of CCL-141 Cells

This protocol is based on a recent study by Hu et al. (2024).[1][3][8]

  • Cell Plating: Plate CCL-141 cells in the desired culture vessel and grow to confluence in standard culture medium.

  • Induction:

    • Two days post-confluence, replace the standard medium with an induction medium consisting of EMEM with 10% chicken serum, 1:100 fatty acids, 10 µg/mL insulin, and 40 µg/mL all-trans retinoic acid.[1][8][10]

    • Culture the cells in the induction medium for 72 hours.

  • Assessment of Adipogenesis:

    • Oil Red O Staining: To visualize lipid droplets, fix the cells and stain with an Oil Red O solution.

    • qPCR: To quantify the expression of adipogenic marker genes (e.g., PPARγ, FABP4), extract total RNA and perform quantitative real-time PCR.

Western Blotting for Protein Expression in CCL-141 Cells

This is a general protocol that can be adapted for CCL-141 cells.[9][11]

  • Lysate Preparation:

    • Wash CCL-141 cells with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) to the plate and scrape the cells.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Electrophoresis and Transfer:

    • Determine the protein concentration of the lysates.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Experimental_Workflow_for_Adipogenesis_in_CCL141 cluster_culture Cell Culture cluster_induction Adipogenesis Induction cluster_analysis Analysis A Plate CCL-141 cells B Grow to confluence A->B C Add induction medium (Chicken serum, fatty acids, insulin, atRA) B->C 2 days post-confluence D Incubate for 72 hours C->D E Oil Red O Staining (Lipid visualization) D->E F RNA Extraction & qPCR (Gene expression analysis) D->F G Protein Extraction & Western Blot (Protein expression analysis) D->G

Caption: Workflow for inducing and analyzing adipogenesis in CCL-141 cells.

Adipogenesis_Signaling_Pathway Inducers Induction Cocktail (Insulin, atRA, etc.) CEBPB C/EBPB Inducers->CEBPB activates PPARG PPARγ Inducers->PPARG activates CEBPB->PPARG induces expression Adipocyte_Genes Adipocyte-specific genes (e.g., FABP4, CD36) PPARG->Adipocyte_Genes activates transcription Lipid_Droplets Lipid Droplet Formation Adipocyte_Genes->Lipid_Droplets leads to

Caption: Simplified signaling pathway of adipogenesis.

References

Technical Support Center: Identifying and Mitigating Off-Target Effects of CH-141

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating potential off-target effects of the hypothetical small molecule inhibitor, CH-141.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for this compound?

Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended biological target.[1][2] These unintended interactions can lead to ambiguous experimental results, cellular toxicity, or other unforeseen biological consequences, making it critical to identify and minimize them.[1] For this compound, understanding off-target effects is crucial for validating that any observed phenotype is a direct result of inhibiting its primary target.

Q2: What are the initial signs that this compound might be causing off-target effects in my experiments?

Common indicators of potential off-target effects include:

  • Unexpected cytotoxicity: The compound may be affecting essential cellular targets, leading to cell death.

  • Discrepancies between in vitro and in-cell activity: The compound's activity in isolated biochemical assays may not align with its effects in a cellular context.

  • Phenotypes inconsistent with the known function of the intended target: The observed cellular changes may not be explainable by the inhibition of the primary target alone.

  • Activation or inhibition of unexpected signaling pathways: The compound could be modulating pathways unrelated to its intended target.[3]

Q3: What are the general strategies to minimize the off-target effects of this compound?

Several strategies can be employed to reduce the impact of off-target effects:

  • Dose-Response Experiments: Use the lowest effective concentration of this compound that produces the desired on-target effect.[1]

  • Use of Structurally Unrelated Inhibitors: Confirm phenotypes using other inhibitors of the same target that have different chemical scaffolds.

  • Genetic Validation: Employ techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target and verify that the resulting phenotype matches that observed with this compound treatment.[2]

  • Target Engagement Assays: Directly confirm that this compound is binding to its intended target within the cell.[1]

Q4: How can I identify the specific off-targets of this compound?

A variety of methods can be used to identify unknown off-targets:

  • Proteome-wide Profiling: Techniques like thermal proteome profiling (TPP) or chemical proteomics can identify proteins that interact with this compound across the entire proteome.

  • Kinase Profiling: Screening this compound against a large panel of kinases is often a crucial step, as kinases are common off-targets for many small molecules.[3]

  • Computational Prediction: In silico methods can predict potential off-targets based on the chemical structure of this compound.[3][4]

  • Affinity Chromatography: Using immobilized this compound to capture interacting proteins from cell lysates.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity Observed with this compound Treatment

Possible Causes:

  • Off-target toxicity: this compound may be inhibiting proteins essential for cell survival.[3]

  • Assay interference: The compound might be directly interfering with the reagents of the cytotoxicity assay (e.g., MTT reduction).[3]

  • High compound concentration: The concentration of this compound being used may be too high, leading to non-specific effects.

Troubleshooting Workflow:

A Unexpected Cytotoxicity Observed B Validate with an Orthogonal Cytotoxicity Assay (e.g., CellTiter-Glo®, Trypan Blue) A->B C Perform Cell-Free Assay Interference Control A->C D Determine IC50 and EC50 in Dose-Response Curve A->D E Is cytotoxicity still observed? B->E F Is there assay interference? C->F G Is the effective concentration well below the cytotoxic concentration? D->G H Proceed with lower, non-toxic concentrations E->H No I Investigate Off-Target Identification Methods E->I Yes F->B No J Select a different assay for future experiments F->J Yes G->H Yes G->I No

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Experimental Protocols:

Protocol 1: Dose-Response Curve for Cytotoxicity and Efficacy

  • Objective: To determine the concentration range where this compound is effective without causing significant cell death.

  • Methodology:

    • Cell Seeding: Plate cells at a suitable density in a 96-well plate and allow them to attach overnight.[1][3]

    • Compound Treatment: Prepare serial dilutions of this compound and treat the cells for a duration relevant to your primary assay. Include a vehicle-only control.

    • Cytotoxicity Assay: After treatment, measure cell viability using an appropriate assay (e.g., CellTiter-Glo®).

    • Efficacy Assay: In a parallel plate, perform your primary functional assay to measure the on-target effect of this compound at the same concentrations.

    • Data Analysis: Plot both dose-response curves to determine the IC50 (for cytotoxicity) and EC50 (for efficacy).

ParameterDescription
IC50 Concentration of this compound that causes 50% reduction in cell viability.
EC50 Concentration of this compound that produces 50% of the maximum on-target effect.

A large window between the EC50 and IC50 is desirable for minimizing off-target cytotoxicity in your experiments.

Issue 2: Phenotype Observed with this compound Does Not Match Genetic Knockdown of the Target

Possible Causes:

  • Off-target effects: this compound is inducing the phenotype through interaction with one or more off-targets.

  • Incomplete knockdown: The genetic method (e.g., siRNA) may not be sufficiently reducing the expression of the target protein.

  • Compensation mechanisms: Cells may adapt to the long-term loss of the target protein in knockdown models, leading to a different phenotype than acute inhibition with this compound.

Troubleshooting Workflow:

A Phenotypic Mismatch: This compound vs. Genetic Knockdown B Confirm Knockdown Efficiency (qPCR, Western Blot) A->B C Use a Structurally Different Inhibitor of the Same Target A->C E Is knockdown >80%? B->E F Does the alternative inhibitor replicate the phenotype? C->F D Perform Off-Target Identification Assays (e.g., Kinase Profiling, TPP) I Phenotype is likely due to off-target effects of this compound D->I E->C Yes G Optimize knockdown protocol or use CRISPR-Cas9 knockout E->G No F->D No H Phenotype is likely on-target F->H Yes

Caption: Workflow for discordant phenotypic results.

Experimental Protocols:

Protocol 2: Target Validation with CRISPR-Cas9

  • Objective: To create a knockout cell line for the intended target of this compound to validate the on-target phenotype.

  • Methodology:

    • gRNA Design and Cloning: Design and clone a guide RNA specific to the target gene into a Cas9 expression vector.

    • Transfection and Selection: Transfect the target cells with the CRISPR-Cas9 plasmid and select for successfully transfected cells.

    • Clonal Isolation and Expansion: Isolate single cells and expand them into clonal populations.

    • Knockout Validation: Screen the clones for target protein knockout using Western blotting and confirm gene editing by sequencing the target locus.

    • Phenotypic Analysis: Perform the primary phenotypic assay on the knockout clones and compare the results to cells treated with this compound.[1]

Key Experimental Methodologies for Off-Target Identification

The following table summarizes key experimental approaches for identifying the off-targets of this compound.

Method Principle Advantages Limitations
Kinase Profiling Measures the inhibitory activity of this compound against a large panel of purified kinases.[3]High-throughput, identifies common off-targets.Limited to kinases, in vitro results may not fully translate to cells.
Cellular Thermal Shift Assay (CETSA) / Thermal Proteome Profiling (TPP) Based on the principle that ligand binding stabilizes proteins against thermal denaturation.[1]Unbiased, proteome-wide, confirms target engagement in a cellular context.Technically demanding, may not detect all interactions.
Affinity Chromatography-Mass Spectrometry Uses immobilized this compound to "pull down" interacting proteins from a cell lysate for identification by mass spectrometry.Can identify direct binding partners.May miss weak interactions, risk of non-specific binding to the matrix.
Computational Prediction Uses algorithms to predict potential off-targets based on the chemical structure of this compound and its similarity to known ligands.[3][4]Fast, cost-effective, can guide experimental design.Predictions require experimental validation.

Signaling Pathway Analysis

If this compound is suspected to affect a particular signaling pathway as an off-target effect, it is crucial to map out the potential interactions.

Hypothetical Off-Target Effect on the MAPK/ERK Pathway:

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF CH141 This compound CH141->RAF Inhibition (Off-Target) Gene Gene Expression TF->Gene

Caption: Hypothetical off-target inhibition of the MAPK/ERK pathway by this compound.

References

Technical Support Center: Enhancing the Bioavailability of PT-141 (Bremelanotide)

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: The compound "CH-141" appears to be a typographical error. Based on the context of bioavailability and its application in drug development, this technical guide focuses on PT-141 (Bremelanotide) , a cyclic heptapeptide (B1575542) melanocortin analog. PT-141 is known for its poor oral bioavailability, necessitating administration via subcutaneous injection. This guide provides strategies, troubleshooting, and frequently asked questions for researchers aiming to develop an orally bioavailable formulation of PT-141.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of native PT-141 so low?

A1: The low oral bioavailability of PT-141 is multifactorial, stemming from its peptide nature. Key barriers in the gastrointestinal (GI) tract include:

  • Enzymatic Degradation: Peptidases and proteases in the stomach and small intestine can rapidly degrade the peptide bonds of PT-141, inactivating the molecule before it can be absorbed.

  • Poor Permeability: Due to its molecular size and hydrophilic character, PT-141 has difficulty permeating the lipid-rich intestinal epithelial cell membranes to enter the bloodstream.

  • Physicochemical Instability: The varying pH environments of the GI tract can affect the stability and solubility of the peptide.

Q2: What are the most promising strategies to enhance the oral bioavailability of PT-141?

A2: Several advanced formulation strategies can be employed to overcome the challenges of oral peptide delivery. The most promising for a molecule like PT-141 include:

  • Lipid-Based Nanoformulations: Encapsulating PT-141 in lipid nanoparticles, such as Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs), can protect it from enzymatic degradation and enhance its absorption. These carriers can be formulated to have a high affinity for the intestinal membrane, facilitating drug uptake.

  • Permeation Enhancers: Co-administration of PT-141 with permeation enhancers can transiently and reversibly open the tight junctions between intestinal epithelial cells, allowing the peptide to pass through the paracellular pathway.

  • Chemical Modification: While more complex, chemical modification of the PT-141 molecule itself, such as lipidization (attaching a lipid moiety), can increase its lipophilicity and affinity for the intestinal membrane, thereby improving absorption.

Q3: How can I assess the in vitro permeability of my oral PT-141 formulation?

A3: The Caco-2 cell permeability assay is the gold standard for in vitro prediction of intestinal drug absorption. This assay uses a monolayer of human colorectal adenocarcinoma cells that differentiate to form a barrier with tight junctions, mimicking the intestinal epithelium. By measuring the transport of your PT-141 formulation from the apical (lumenal) to the basolateral (blood) side, you can determine its apparent permeability coefficient (Papp). A higher Papp value suggests better potential for in vivo absorption.

Q4: What are the key pharmacokinetic parameters to measure in an in vivo study?

A4: In animal models (e.g., rats or beagle dogs), after oral administration of your PT-141 formulation, you should measure the plasma concentration of PT-141 over time to determine the following key pharmacokinetic parameters:

  • Cmax: The maximum (or peak) serum concentration that the drug reaches.

  • Tmax: The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total drug exposure over time.

  • Oral Bioavailability (F%): The fraction of the orally administered drug that reaches the systemic circulation compared to an intravenous (IV) or subcutaneous (SC) administration. This is the ultimate measure of the success of your oral formulation.

Troubleshooting Guide

Problem 1: Low encapsulation efficiency of PT-141 in Solid Lipid Nanoparticles (SLNs).
Potential Cause Troubleshooting Step
Hydrophilicity of PT-141 The hydrophilic nature of PT-141 can lead to its partitioning into the aqueous phase during SLN preparation. Consider using the hydrophobic ion pairing (HIP) technique by complexing PT-141 with a lipophilic counter-ion to increase its lipophilicity before encapsulation.
Lipid Matrix Composition The chosen lipid may not be optimal for encapsulating PT-141. Experiment with different solid lipids or combinations of solid and liquid lipids (to form NLCs) to improve drug loading.
Surfactant Concentration Inadequate surfactant concentration can lead to particle aggregation and poor drug entrapment. Optimize the type and concentration of surfactant to ensure the formation of stable nanoparticles with a well-defined shell.
Problem 2: Inconsistent results in Caco-2 permeability assays.
Potential Cause Troubleshooting Step
Monolayer Integrity Ensure the integrity of the Caco-2 cell monolayer before each experiment by measuring the Transepithelial Electrical Resistance (TEER). Low TEER values indicate a leaky monolayer, which will lead to artificially high permeability readings.
Efflux Transporter Activity Caco-2 cells express efflux transporters (like P-glycoprotein) that can pump your compound back into the apical side, underestimating its absorptive potential. Conduct bidirectional transport studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.
Compound Solubility Poor aqueous solubility of your formulation can lead to precipitation in the assay medium. Ensure your formulation is adequately dispersed and stable in the assay buffer.
Problem 3: Minimal oral bioavailability in animal studies despite promising in vitro data.
Potential Cause Troubleshooting Step
In Vivo Degradation Your formulation may not be providing sufficient protection against enzymatic degradation in the complex environment of the GI tract. Consider enteric coating your nanoparticles to protect them from the acidic environment of the stomach and release them in the small intestine.
First-Pass Metabolism After absorption, PT-141 may be subject to significant metabolism in the liver before reaching systemic circulation. While challenging to overcome, some nanoformulations can promote lymphatic uptake, which bypasses the portal circulation and reduces first-pass metabolism.
Species Differences The GI physiology of your animal model may differ significantly from humans. While a necessary step, always interpret animal data with caution and consider the translational relevance.

Quantitative Data Summary

Currently, there is a lack of published data on the successful oral delivery of PT-141 with enhanced bioavailability. However, we can look at data from intranasal and subcutaneous administration as a baseline for comparison, and an oral administration study in dogs which showed minimal absorption.

Table 1: Pharmacokinetic Parameters of Bremelanotide (PT-141) via Different Administration Routes

Administration Route Species Dose Tmax (h) Cmax (ng/mL) AUC (hr*ng/mL) Bioavailability (F%) Reference
IntranasalHuman20 mg0.50Varies (dose-dependent)Varies (dose-dependent)Not Reported[1]
SubcutaneousHuman1.75 mg1.0 (0.5-1.0)72.8276~100%[2]
Oral (unformulated)Beagle Dog----Minimal Absorption[3]

Data for oral formulations of PT-141 is not yet available in published literature. The goal of oral formulation development would be to achieve a significant increase in bioavailability compared to the minimal absorption seen with the unformulated peptide.

Key Experimental Protocols

Protocol 1: Preparation of PT-141 Loaded Solid Lipid Nanoparticles (SLNs) by Solvent Diffusion

This protocol is a general guideline and should be optimized for PT-141.

  • Preparation of Organic Phase:

    • Dissolve the solid lipid (e.g., glyceryl monostearate) and PT-141 in a water-miscible organic solvent (e.g., acetone (B3395972) or ethanol) at a temperature above the melting point of the lipid.

  • Preparation of Aqueous Phase:

    • Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188 or PVA) at a concentration of 1-2% (w/v).

  • Formation of Nanoparticles:

    • Under mechanical agitation, inject the organic phase into the aqueous phase.

    • The organic solvent will diffuse into the aqueous phase, leading to the precipitation of the lipid as nanoparticles, encapsulating the PT-141.

  • Solvent Removal and Purification:

    • Remove the organic solvent by evaporation under reduced pressure.

    • Separate the SLNs from the aqueous phase by centrifugation.

    • Wash the SLN pellet with distilled water to remove any un-encapsulated drug and excess surfactant.

  • Characterization:

    • Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency and drug loading by quantifying the amount of PT-141 in the SLNs and the supernatant after centrifugation using a validated analytical method like HPLC or LC-MS/MS.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture:

    • Culture Caco-2 cells on semipermeable filter supports in a transwell plate system for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Measure the TEER of the cell monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory.

  • Permeability Study (Apical to Basolateral):

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution).

    • Add your PT-141 formulation to the apical (A) chamber and fresh transport buffer to the basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points, take samples from the basolateral chamber and replace with fresh buffer.

  • Sample Analysis:

    • Quantify the concentration of PT-141 in the collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability (Papp):

    • Calculate the Papp value using the following formula: Papp = (dQ/dt) / (A * C0)

      • dQ/dt = the rate of drug appearance in the receiver chamber

      • A = the surface area of the filter membrane

      • C0 = the initial concentration of the drug in the donor chamber

Protocol 3: Quantification of Bremelanotide in Plasma using UHPLC-MS/MS

This is a summary of a validated method.[3]

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard.

    • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Chromatographic Separation:

    • Use a UHPLC system with a suitable C18 column.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).

  • Mass Spectrometric Detection:

    • Use a tandem mass spectrometer with a heated electrospray ionization (ESI) source in positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for Bremelanotide and the internal standard in Selected Reaction Monitoring (SRM) mode.

  • Quantification:

    • Construct a calibration curve using standards of known concentrations.

    • Determine the concentration of Bremelanotide in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Visualizations

Experimental Workflow for Oral PT-141 Formulation

G cluster_0 Formulation Development cluster_1 In Vitro Testing cluster_2 In Vivo Evaluation Formulation PT-141 Formulation (e.g., SLNs) Characterization Physicochemical Characterization (Size, Zeta, EE%) Formulation->Characterization Stability GI Stability Assay (Simulated Gastric/Intestinal Fluid) Characterization->Stability Permeability Caco-2 Permeability Assay Stability->Permeability AnimalModel Oral Administration to Animal Model (e.g., Rat, Beagle Dog) Permeability->AnimalModel PK_Study Pharmacokinetic Study (Blood Sampling) AnimalModel->PK_Study DataAnalysis Data Analysis (Cmax, Tmax, AUC, F%) PK_Study->DataAnalysis

Caption: Workflow for developing and testing an oral formulation of PT-141.

Logical Relationship of Bioavailability Barriers

G cluster_barriers GI Barriers OralAdmin Oral Administration of PT-141 Formulation Enzymatic Enzymatic Degradation (Stomach & Intestine) OralAdmin->Enzymatic Challenge PermeabilityBarrier Low Epithelial Permeability OralAdmin->PermeabilityBarrier Challenge Absorption Intestinal Absorption PermeabilityBarrier->Absorption SystemicCirculation Systemic Circulation (Bioavailability) Absorption->SystemicCirculation

Caption: Overcoming GI barriers is key to oral bioavailability.

References

Validation & Comparative

Unveiling the Action of CHD1L Inhibitors: A Comparative Guide to Validating a Novel Cancer Target

Author: BenchChem Technical Support Team. Date: December 2025

The initial query for "CH-141" has been identified as likely referring to a class of first-in-class inhibitors targeting the oncogene Chromodomain Helicase DNA-binding protein 1-like (CHD1L). The lead compound in this class is extensively documented as OTI-611 (also known as 6.11). This guide will focus on the validation of the mechanism of action of CHD1L inhibitors, using OTI-611 as the primary example, and compare its performance with alternative therapeutic strategies, supported by experimental data from preclinical studies.

Executive Summary

CHD1L is a promising therapeutic target in oncology, implicated in tumor progression, metastasis, and drug resistance. Its overexpression is correlated with poor prognosis in a variety of cancers, including colorectal and breast cancer. Small molecule inhibitors, such as OTI-611, have been developed to target the enzymatic activity of CHD1L, offering a novel therapeutic avenue. This guide provides a comprehensive overview of the validation of the mechanism of action for these inhibitors through knockout and knockdown studies, and compares their efficacy with established cancer therapies.

Mechanism of Action of CHD1L Inhibitors

CHD1L inhibitors, exemplified by OTI-611, function as allosteric inhibitors of the CHD1L ATPase activity. This inhibition leads to the trapping of the CHD1L protein on chromatin. The consequences of this action are multifaceted and contribute to the anti-tumor effects observed in preclinical models:

  • Disruption of DNA Damage Repair: Trapped CHD1L on chromatin obstructs the access of DNA repair machinery to sites of damage, thereby impairing the DNA damage response (DDR).

  • Induction of G1 Cell Cycle Arrest: Inhibition of CHD1L leads to a halt in the cell cycle at the G1 phase, preventing cancer cell proliferation. This is mediated through the regulation of key cell cycle proteins like Cyclin D1.

  • Induction of PARthanatos: The trapping of CHD1L also indirectly leads to the trapping of PARP1/2 on chromatin. This results in the degradation of PAR chains and the release of Apoptosis-Inducing Factor (AIF), triggering a form of programmed cell death known as PARthanatos.

  • Reversal of Epithelial-to-Mesenchymal Transition (EMT): CHD1L is involved in the Wnt/TCF signaling pathway, which is a key driver of EMT, a process crucial for metastasis. Inhibition of CHD1L can reverse EMT, thereby reducing the metastatic potential of cancer cells.

Validation of Mechanism of Action through Knockout/Knockdown Studies

The role of CHD1L as the direct target of inhibitors like OTI-611 has been validated through genetic techniques such as shRNA-mediated knockdown and CRISPR/Cas9-mediated knockout of the CHD1L gene. These studies have demonstrated that the genetic depletion of CHD1L phenocopies the effects of its chemical inhibition, including:

  • Increased sensitivity of cancer cells to DNA damaging agents.

  • Reduced cell proliferation and colony formation ability.

  • Induction of apoptosis.

  • Decreased cell migration and invasion.

These findings from knockout and knockdown experiments provide strong evidence that the anti-tumor effects of compounds like OTI-611 are indeed mediated through the specific inhibition of CHD1L.

Performance Comparison with Alternative Therapies

The therapeutic potential of CHD1L inhibitors has been evaluated in comparison to and in combination with standard-of-care chemotherapies and other targeted agents like PARP inhibitors.

Therapeutic StrategyMechanism of ActionSingle Agent Efficacy (Preclinical)Combination Synergy
CHD1L Inhibitor (OTI-611) Allosteric inhibition of CHD1L ATPase activity, leading to chromatin trapping, DDR disruption, G1 arrest, and PARthanatos.Potent cytotoxicity in various cancer cell lines and tumor organoids (IC50 in low µM range); significant reduction in tumor volume in xenograft models.Synergizes with standard chemotherapy (e.g., irinotecan, 5-FU, oxaliplatin) and PARP inhibitors to enhance anti-tumor activity and prolong survival in mouse models.[1][2]
Standard Chemotherapy (e.g., Irinotecan, 5-FU) DNA damaging agents that induce cell cycle arrest and apoptosis.Standard of care for many cancers, but resistance is common.Efficacy is enhanced when combined with CHD1L inhibitors.
PARP Inhibitors (e.g., Olaparib) Inhibit PARP enzymes, leading to the accumulation of single-strand DNA breaks, which are converted to lethal double-strand breaks in cancer cells with deficient homologous recombination repair.[3][4][5]Effective in cancers with BRCA1/2 mutations and other HRD.Synergistic effects observed with CHD1L inhibitors, potentially by distinct and complementary mechanisms of disrupting DNA damage repair.
Wnt Signaling Inhibitors Target various components of the Wnt pathway to inhibit cancer cell proliferation and stemness.[6][7][8]Several agents are in clinical development, showing promise in preclinical models of Wnt-driven cancers.[9]Potential for combination with CHD1L inhibitors, given CHD1L's role in the Wnt/TCF pathway.
EMT Inhibitors Target signaling pathways that drive the epithelial-to-mesenchymal transition to reduce metastasis and drug resistance.[10][11][12]A number of small molecules and antibodies targeting EMT are in preclinical and clinical development.[13][14]The EMT-reversing effect of CHD1L inhibitors positions them as a potential therapy in this class.

Experimental Protocols

CHD1L Knockdown using shRNA

Objective: To stably reduce the expression of CHD1L in cancer cell lines to validate its role in cell viability and drug sensitivity.

Methodology:

  • shRNA Design and Cloning: Design and synthesize shRNA oligonucleotides targeting the human CHD1L gene. Clone these into a lentiviral expression vector (e.g., pLKO.1).

  • Lentivirus Production: Co-transfect the shRNA-containing vector along with packaging plasmids into a suitable packaging cell line (e.g., HEK293T).

  • Transduction of Target Cells: Harvest the lentiviral particles and transduce the target cancer cell line.

  • Selection and Validation: Select for transduced cells using an appropriate selection marker (e.g., puromycin). Validate the knockdown of CHD1L expression by Western blotting and qRT-PCR.

  • Functional Assays: Perform cell viability assays (e.g., MTT or CellTiter-Glo), colony formation assays, and drug sensitivity assays on the knockdown and control cell lines.

CHD1L Knockout using CRISPR/Cas9

Objective: To completely ablate the expression of CHD1L to study its function.

Methodology:

  • gRNA Design: Design guide RNAs (gRNAs) targeting an early exon of the CHD1L gene.

  • Vector Construction: Clone the gRNAs into a CRISPR/Cas9 expression vector (e.g., pX458) that also expresses a fluorescent marker (e.g., GFP) for selection.[15]

  • Transfection: Transfect the gRNA/Cas9 vector into the target cancer cell line.

  • Single-Cell Cloning: Sort GFP-positive cells by fluorescence-activated cell sorting (FACS) into 96-well plates to isolate single clones.

  • Validation of Knockout: Expand the single-cell clones and screen for CHD1L knockout by Western blotting and Sanger sequencing of the targeted genomic region to confirm the presence of frameshift-inducing insertions or deletions (indels).[16]

  • Phenotypic Analysis: Characterize the phenotype of the knockout clones in terms of proliferation, apoptosis, and sensitivity to DNA damaging agents.

In Vitro CHD1L ATPase Activity Assay

Objective: To measure the enzymatic activity of purified CHD1L protein and assess the inhibitory effect of compounds like OTI-611.

Methodology:

  • Protein Purification: Express and purify recombinant CHD1L protein.

  • Reaction Setup: In a 96-well plate, set up reactions containing purified CHD1L, ATP, and the test inhibitor at various concentrations in an appropriate reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Phosphate (B84403) Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method, such as a malachite green-based assay.[17][18]

  • Data Analysis: Calculate the rate of ATP hydrolysis and determine the IC50 value of the inhibitor.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of CHD1L inhibition on cell cycle distribution.

Methodology:

  • Cell Treatment: Treat cancer cells with the CHD1L inhibitor (e.g., OTI-611) or vehicle control for a specified time (e.g., 24-48 hours).

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.[19][20]

  • Staining: Wash the fixed cells and stain the DNA with a fluorescent dye such as propidium (B1200493) iodide (PI) or DAPI, in the presence of RNase to eliminate RNA staining.[21][22]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the DNA dye.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[23]

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of CHD1L inhibitors in a living organism.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human colorectal cancer cells (e.g., COLO-205 or HT-29) into the flank of immunocompromised mice (e.g., nude or SCID mice).[24][25][26]

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into treatment and control groups. Administer the CHD1L inhibitor (e.g., OTI-611) and/or a comparator drug (e.g., irinotecan) via an appropriate route (e.g., oral gavage).

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Visualizations

CHD1L_Signaling_Pathway CHD1L Signaling and Inhibition cluster_upstream Upstream Signals cluster_core CHD1L-Mediated Processes cluster_downstream Downstream Effects Wnt Wnt TCF_Complex TCF_Complex Wnt->TCF_Complex Activates DNA_Damage DNA_Damage PARP1 PARP1 DNA_Damage->PARP1 Activates CHD1L CHD1L Chromatin_Remodeling Chromatin_Remodeling CHD1L->Chromatin_Remodeling Mediates Cell_Cycle_Progression G1/S Phase Progression CHD1L->Cell_Cycle_Progression Promotes PARthanatos PARthanatos CHD1L->PARthanatos Inhibition leads to PARP1->CHD1L Recruits EMT Epithelial-Mesenchymal Transition TCF_Complex->EMT Promotes DDR DNA Damage Repair Chromatin_Remodeling->DDR Enables Tumor_Progression Tumor Progression & Metastasis EMT->Tumor_Progression Cell_Cycle_Progression->Tumor_Progression OTI_611 OTI-611 (CHD1L Inhibitor) OTI_611->CHD1L Inhibits (ATPase Activity)

Caption: CHD1L Signaling and Inhibition Pathway.

Experimental_Workflow Workflow for Validating CHD1L Inhibitor MoA cluster_invitro In Vitro Validation cluster_genetic Genetic Validation cluster_invivo In Vivo Validation Start Hypothesis: Compound inhibits CHD1L ATPase_Assay Biochemical Assay (ATPase Activity) Start->ATPase_Assay Knockdown shRNA Knockdown of CHD1L Start->Knockdown Knockout CRISPR/Cas9 Knockout of CHD1L Start->Knockout Cell_Based_Assays Cell-Based Assays (Viability, Apoptosis) ATPase_Assay->Cell_Based_Assays Confirmed Inhibition Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Based_Assays->Cell_Cycle_Analysis Phenocopy_Analysis Phenocopy Analysis Cell_Based_Assays->Phenocopy_Analysis Compare with Inhibitor Effects Xenograft_Model Xenograft Model (Colorectal Cancer) Cell_Cycle_Analysis->Xenograft_Model Knockdown->Phenocopy_Analysis Knockout->Phenocopy_Analysis Phenocopy_Analysis->Xenograft_Model Efficacy_Study Efficacy & Synergy Study Xenograft_Model->Efficacy_Study Conclusion Validated Mechanism of Action Efficacy_Study->Conclusion

Caption: Experimental Workflow for MoA Validation.

References

Comparative Analysis of PT-141 and Sildenafil in Erectile Dysfunction Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of PT-141 (Bremelanotide) and sildenafil (B151), two distinct therapeutic agents for erectile dysfunction (ED). The analysis focuses on their divergent mechanisms of action, comparative efficacy in experimental models, and pharmacological profiles, offering insights for researchers and drug development professionals.

Introduction: Two Distinct Therapeutic Pathways

Erectile dysfunction is a multifaceted condition with both physiological and psychological underpinnings. The therapeutic landscape has been dominated by phosphodiesterase type 5 (PDE5) inhibitors, such as sildenafil, which act peripherally to enhance blood flow to the corpus cavernosum. In contrast, PT-141 represents a different class of drugs, the melanocortin receptor agonists, that function through central nervous system (CNS) pathways to modulate sexual desire and arousal.[1][2][3] Understanding the fundamental differences between these two approaches is critical for developing next-generation therapies, particularly for patient populations non-responsive to conventional treatments.[4][5]

Mechanism of Action: Central vs. Peripheral Pathways

The most significant distinction between PT-141 and sildenafil lies in their mechanisms of action. PT-141 initiates an erectile response by acting on the brain, while sildenafil enhances the local physiological response to sexual stimulation.[2][3][6]

PT-141 (Bremelanotide): A Central Melanocortin Agonist

PT-141 is a synthetic analog of alpha-melanocyte-stimulating hormone (α-MSH).[7] It functions as an agonist primarily at the melanocortin-3 (MC3R) and melanocortin-4 (MC4R) receptors located in the central nervous system, particularly within the hypothalamus.[7][8][9] Activation of these receptors triggers a cascade of neural signals that enhance sexual arousal and desire.[6][8] This central mechanism can initiate erections independent of peripheral sexual stimulation and may also influence dopaminergic pathways associated with motivation and reward.[6][8]

PT141_Pathway cluster_cns Central Nervous System (Hypothalamus) PT141 PT-141 (Bremelanotide) MCR MC3/MC4 Receptors PT141->MCR Binds & Activates DA Dopamine Release (Motivation/Reward) MCR->DA Arousal Increased Sexual Arousal & Desire MCR->Arousal Spinal Spinal Cord Neural Outflow Arousal->Spinal Erection Penile Erection Spinal->Erection

Signaling pathway of PT-141 (Bremelanotide).

Sildenafil: A Peripheral PDE5 Inhibitor

Sildenafil acts locally on the vascular tissue of the penis. During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells, which activates soluble guanylate cyclase (sGC). This enzyme converts guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[10][11] cGMP is a second messenger that leads to the relaxation of smooth muscle in the corpus cavernosum, allowing for increased blood flow and subsequent erection.[11][12] Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), the enzyme responsible for degrading cGMP.[10][11] By inhibiting PDE5, sildenafil amplifies the NO-cGMP pathway, leading to a more robust and sustained erection in the presence of sexual stimulation.[12][13]

Sildenafil_Pathway cluster_peripheral Corpus Cavernosum Smooth Muscle Stim Sexual Stimulation NO Nitric Oxide (NO) Release Stim->NO sGC Guanylate Cyclase (sGC) NO->sGC cGMP Increased cGMP sGC->cGMP Relax Smooth Muscle Relaxation cGMP->Relax PDE5 PDE5 cGMP->PDE5 Degradation Erection Penile Erection Relax->Erection Sild Sildenafil Sild->PDE5 Inhibits

Signaling pathway of Sildenafil.

Comparative Data Presentation

The following tables summarize the key pharmacological and efficacy parameters of PT-141 and sildenafil based on available preclinical and clinical data.

Table 1: Pharmacological and Mechanistic Comparison

FeaturePT-141 (Bremelanotide)Sildenafil
Drug Class Melanocortin Receptor Agonist[1]Phosphodiesterase Type 5 (PDE5) Inhibitor[2]
Mechanism of Action Central (CNS): Activates MC3/MC4 receptors in the brain[8]Peripheral: Inhibits cGMP degradation in corpus cavernosum[10][11]
Primary Effect Increases sexual desire and arousal[6][7]Facilitates and sustains erection in response to stimulation[2]
Molecular Target Melanocortin Receptors (MC3R, MC4R)[9]cGMP-specific Phosphodiesterase Type 5 (PDE5)[10]
Administration Route Subcutaneous injection, Intranasal spray[14]Oral tablet[2]
Onset of Action 30-60 minutes[8]30-60 minutes[2]
Plasma Half-life Approx. 2.5 hours3-5 hours

Table 2: Comparative Efficacy in Clinical Studies

Study Population / EndpointPT-141 (Bremelanotide)SildenafilKey Finding
Men with ED (Sildenafil Non-responders) 10 mg intranasal PT-141Placebo33.5% of PT-141 group showed positive clinical results vs. 8.5% in placebo group (p=0.03).[4][5]
Men with ED (Co-administration) 7.5 mg intranasal PT-14125 mg or 50 mg oral sildenafilCo-administration significantly enhanced the duration and rigidity of erectile activity compared to sildenafil alone.[1][14][15][16]
Duration of Rigidity >60% PT-141 + Sildenafil: ~113 minSildenafil alone: ~70 minThe combination therapy significantly prolonged erectile response.[14][16]
Increase in Erectile Activity Duration N/AN/ACo-administration increased erectile activity duration by an average factor of 5.3 compared to sildenafil alone.[1][6]

Experimental Protocols in ED Research

Animal models are essential for investigating the pathophysiology of ED and evaluating novel therapeutics. Rodent models, particularly rats, are widely used due to their anatomical and physiological similarities to humans in this context.[17]

Key Experimental Model: Cavernous Nerve Stimulation in Rats

This model is a gold standard for quantitatively assessing erectile function in vivo.[18][19] It allows for direct measurement of the physiological response to a controlled pro-erectile stimulus.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (10-12 weeks old) are commonly used.[19]

  • Anesthesia: Animals are anesthetized (e.g., with ketamine/xylazine or fentanyl/fluanisone) to prevent pain and movement during the procedure.[19]

  • Surgical Procedure: A midline abdominal incision is made to expose the pelvic ganglion and the cavernous nerve (CN). The penile crus is exposed for pressure monitoring.

  • Intracavernosal Pressure (ICP) Monitoring: A 23-gauge needle connected to a pressure transducer is inserted into the penile crus to continuously record ICP.[19]

  • Mean Arterial Pressure (MAP) Monitoring: The carotid artery is cannulated to simultaneously measure systemic blood pressure (MAP), which serves as a reference for the erectile response.

  • Nerve Stimulation: The cavernous nerve is isolated and stimulated using a bipolar electrode with defined parameters (e.g., 5V, 12-16 Hz, 1 ms (B15284909) pulse width for 60 seconds).[18]

  • Data Analysis: The primary endpoint is the ratio of the maximal ICP to the MAP (ICP/MAP), which normalizes the erectile response to systemic blood pressure. The total area under the curve (AUC) of the ICP response is also analyzed.[18]

Experimental_Workflow cluster_prep Surgical Preparation cluster_exp Experiment & Data Acquisition cluster_analysis Data Analysis Anesthesia 1. Anesthetize Rat Surgery 2. Expose Cavernous Nerve & Carotid Artery Anesthesia->Surgery Cannulation 3. Cannulate Penile Crus (ICP) & Carotid Artery (MAP) Surgery->Cannulation Drug 4. Administer Test Compound (e.g., PT-141 or Sildenafil) Stim 5. Electrically Stimulate Cavernous Nerve Drug->Stim Record 6. Record ICP and MAP Simultaneously Stim->Record Calculate 7. Calculate Max ICP/MAP Ratio & Area Under Curve (AUC) Compare 8. Compare Results vs. Control Calculate->Compare

Workflow for cavernous nerve stimulation model.

Conclusion and Future Directions

PT-141 and sildenafil operate via fundamentally different and potentially complementary pathways to treat erectile dysfunction.

  • Sildenafil is a peripherally acting vasodilator that enhances the local response to sexual stimuli. It is highly effective for ED with a primary vascular etiology but does not impact sexual desire.[2][3]

  • PT-141 is a centrally acting agent that modulates the neural pathways of sexual arousal and can initiate erections.[6] This makes it a promising alternative for patients with ED stemming from low libido or for those who do not respond to PDE5 inhibitors.[4]

The experimental data strongly suggest a synergistic effect when the two compounds are co-administered, resulting in a more robust and prolonged erectile response than with sildenafil alone.[14][15] This highlights a promising strategy for treating more severe or complex cases of ED. Future research should continue to explore combination therapies and the development of novel centrally-acting agents to address the unmet needs in the treatment of sexual dysfunction.

References

A Head-to-Head Comparison of Bremelanotide and Flibanserin for Hypoactive Sexual Desire Disorder (HSDD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acquired, generalized Hypoactive Sexual Desire Disorder (HSDD) is characterized by a persistent lack of sexual thoughts, fantasies, and desire for sexual activity that causes marked distress or interpersonal difficulty and is not better accounted for by a medical or psychiatric condition, relationship problems, or the effects of a substance. Two pharmacologic treatments with distinct mechanisms of action have been approved by the U.S. Food and Drug Administration (FDA) for premenopausal women with HSDD: bremelanotide (B69708) and flibanserin (B1672775). This guide provides an objective, data-driven comparison of these two therapies to inform research and clinical perspectives.

Mechanism of Action

Bremelanotide and flibanserin both act on the central nervous system to modulate neurotransmitter pathways that are believed to be involved in sexual desire. However, their specific targets and signaling cascades differ significantly.

Bremelanotide is a synthetic peptide analog of the naturally occurring hormone alpha-melanocyte-stimulating hormone (α-MSH). It is a melanocortin receptor agonist with high affinity for the melanocortin 4 receptor (MC4R).[1][2][3] Activation of MC4R in the brain, particularly in the medial preoptic area of the hypothalamus, is thought to trigger a cascade of events leading to an increase in dopamine (B1211576), a key neurotransmitter associated with sexual motivation and reward.[3][4]

Flibanserin acts on serotonin (B10506) receptors in the brain. It is a postsynaptic 5-hydroxytryptamine 1A (5-HT1A) receptor agonist and a 5-HT2A receptor antagonist.[5][6][7] This dual mechanism is believed to result in a decrease in serotonin, a neurotransmitter that can inhibit sexual desire, and a subsequent increase in downstream dopamine and norepinephrine (B1679862) levels in the prefrontal cortex.[5][6] This rebalancing of neurotransmitter activity is hypothesized to restore sexual desire.

Signaling Pathway Diagrams

Bremelanotide_Pathway Bremelanotide Bremelanotide MC4R MC4R Bremelanotide->MC4R binds to Neuron Neuron (e.g., in medial preoptic area) MC4R->Neuron activates Dopamine Increased Dopamine Release Neuron->Dopamine SexualDesire Increased Sexual Desire Dopamine->SexualDesire Flibanserin_Pathway Flibanserin Flibanserin HT1A 5-HT1A Receptor Flibanserin->HT1A agonizes HT2A 5-HT2A Receptor Flibanserin->HT2A antagonizes Serotonin Decreased Serotonin Activity HT1A->Serotonin HT2A->Serotonin DopamineNorepinephrine Increased Dopamine & Norepinephrine Release Serotonin->DopamineNorepinephrine SexualDesire Increased Sexual Desire DopamineNorepinephrine->SexualDesire HSDD_Trial_Workflow cluster_screening Screening Phase cluster_baseline Baseline Phase cluster_randomization Randomization cluster_treatment Treatment Phase (e.g., 24 weeks) cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent BaselineData Baseline Data Collection (FSFI, FSDS-R, SSEs) InformedConsent->BaselineData Randomization Randomization (1:1 ratio) BaselineData->Randomization TreatmentArm Active Drug (Bremelanotide or Flibanserin) Randomization->TreatmentArm PlaceboArm Placebo Randomization->PlaceboArm FollowUp End-of-Study Assessments TreatmentArm->FollowUp PlaceboArm->FollowUp DataAnalysis Data Analysis (Primary & Secondary Endpoints) FollowUp->DataAnalysis

References

Obscure Vasodilator "CH-141" Presents Challenge for In-Depth Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of scientific literature reveals that the compound designated "CH-141" is not a widely recognized pharmaceutical agent, posing a significant challenge for replicating key experiments and creating a comprehensive comparison guide as requested. The available information is limited to a single, difficult-to-access 1985 publication in the Hungarian journal Acta Pharmaceutica Hungarica, which identifies this compound as a peripheral vasodilator and provides its CAS number as 78279-88-6.

The study, titled "[A new type of peripheral vasodilator, the compound this compound in solution. III. Decomposition kinetics of this compound]," suggests that research was conducted on this compound. However, without access to the full text of this article, crucial details regarding its chemical structure, the specifics of the experiments performed, and the resulting quantitative data remain unavailable. This information is essential for any meaningful comparison with alternative compounds and for the creation of detailed experimental protocols and signaling pathway diagrams.

Initial broad searches for "this compound" were confounded by numerous unrelated references, including the "CheckMate 141" clinical trial for the cancer immunotherapy drug Nivolumab, the industrial solvent HCFC-141b, the peptide for sexual dysfunction PT-141 (Bremelanotide), and various academic course codes.

Due to the obscurity of "this compound" and the inaccessibility of the primary research article, it is not feasible to provide a comparison guide that meets the core requirements of data presentation, detailed experimental protocols, and visualizations of signaling pathways. Further investigation would be contingent on obtaining the original 1985 publication or receiving more specific identifiers for the compound . Without such information, a scientifically rigorous and objective comparison with other vasodilators or related compounds cannot be compiled.

Safety Profile of Nivolumab Versus Investigator's Choice of Therapy in Platinum-Refractory Recurrent or Metastatic Head and Neck Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis Based on the CheckMate 141 Trial

For researchers and drug development professionals navigating the therapeutic landscape of recurrent or metastatic squamous cell carcinoma of the head and neck (SCCHN), a comprehensive understanding of the safety profiles of available treatments is paramount. This guide provides an objective comparison of the safety profile of nivolumab (B1139203), a programmed death-1 (PD-1) immune checkpoint inhibitor, with the investigator's choice (IC) of standard chemotherapy (methotrexate, docetaxel (B913), or cetuximab), primarily drawing upon data from the pivotal Phase 3 CheckMate 141 clinical trial.

Executive Summary

The CheckMate 141 trial demonstrated a significant overall survival benefit for nivolumab compared to the investigator's choice of therapy in patients with platinum-refractory recurrent or metastatic SCCHN.[1] From a safety perspective, nivolumab was associated with a lower incidence of high-grade treatment-related adverse events (TRAEs) compared to standard chemotherapy. While nivolumab presents a distinct set of immune-related adverse events (irAEs), the overall safety profile is generally considered manageable and favorable when compared to the toxicities associated with conventional cytotoxic and targeted agents used in this setting.

Comparative Safety Data

The following tables summarize the quantitative safety data from the CheckMate 141 trial, providing a comparative overview of treatment-related adverse events observed with nivolumab versus the investigator's choice of therapy.

Table 1: Overview of Treatment-Related Adverse Events (TRAEs) in CheckMate 141

Adverse Event CategoryNivolumab (n=240)Investigator's Choice (n=121)
Any Grade TRAEs58.9%77.5%[2]
Grade 3-4 TRAEs13.1% - 15.3%35.1% - 36.9%[2][3]
Serious Adverse Reactions49%Not Reported
Discontinuation due to TRAEs6.7%Not Reported

Investigator's Choice (IC) included methotrexate (B535133), docetaxel, or cetuximab.

Table 2: Most Common Grade 3-4 Treatment-Related Adverse Events in CheckMate 141

Adverse EventNivolumabInvestigator's Choice
Hematologic
Anemia<1%15% (Methotrexate)[4]
Neutropenia<1%12.5% (Docetaxel)[5]
Febrile Neutropenia<1%1% (Docetaxel)[5]
Non-Hematologic
Fatigue2.1%4.1%
Mucositis/Stomatitis<1%9% (Docetaxel), 5% (Methotrexate)[4][5]
Rash<1%Not specified
Diarrhea0.8%1.7%
Nausea0.4%1.7%
PneumoniaPresentNot specified
DyspneaPresentNot specified
Respiratory FailurePresentNot specified
SepsisPresentNot specified

Experimental Protocols

The methodologies for key experiments in the CheckMate 141 trial (NCT02105636) are outlined below.[6]

Study Design and Patient Population: CheckMate 141 was a randomized, open-label, phase 3 clinical trial.[7] Eligible patients had recurrent or metastatic squamous cell carcinoma of the head and neck (oral cavity, pharynx, or larynx) that had progressed within 6 months of the last dose of platinum-based therapy.[7] Patients were randomized in a 2:1 ratio to receive either nivolumab or the investigator's choice of single-agent systemic therapy (methotrexate, docetaxel, or cetuximab).[7]

Treatment Administration:

  • Nivolumab: Administered intravenously at a dose of 3 mg/kg every 2 weeks.[7]

  • Investigator's Choice:

    • Methotrexate: 40 to 60 mg/m² intravenously weekly.

    • Docetaxel: 30 to 40 mg/m² intravenously weekly.

    • Cetuximab: 400 mg/m² loading dose followed by 250 mg/m² weekly.

Safety Assessment: Adverse events were monitored throughout the study and for at least 100 days after the last dose of the study drug. The severity of adverse events was graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE), version 4.0. The primary safety analysis was based on the incidence, nature, and severity of all treatment-related adverse events.

Signaling Pathway and Experimental Workflow Diagrams

Mechanism of Action Signaling Pathways

The therapeutic agents evaluated in the CheckMate 141 trial operate through distinct molecular mechanisms. Nivolumab enhances the body's own anti-tumor immune response, while methotrexate, docetaxel, and cetuximab directly target cancer cell processes.

Nivolumab_Mechanism_of_Action Tumor_Cell Tumor Cell PDL1 PD-L1 Tumor_Cell->PDL1 expresses T_Cell T-Cell PD1 PD-1 T_Cell->PD1 expresses Activation T-Cell Activation & Tumor Cell Killing T_Cell->Activation results in PDL1->PD1 binds to Inhibition T-Cell Inhibition PD1->Inhibition leads to Nivolumab Nivolumab Nivolumab->PD1 blocks

Nivolumab's Mechanism of Action

Cetuximab_Mechanism_of_Action EGF EGF EGFR EGFR EGF->EGFR binds to Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization activates Cetuximab Cetuximab Cetuximab->EGFR blocks Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Signaling initiates Proliferation Cell Proliferation, Survival, Angiogenesis Signaling->Proliferation promotes

Cetuximab's Mechanism of Action

Docetaxel_Mechanism_of_Action Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules polymerize into Microtubules->Tubulin depolymerize into Stabilization Microtubule Stabilization Microtubules->Stabilization leads to Docetaxel Docetaxel Docetaxel->Microtubules promotes polymerization & prevents depolymerization Disruption Disruption of Mitosis Stabilization->Disruption causes Apoptosis Apoptosis Disruption->Apoptosis induces

Docetaxel's Mechanism of Action

Methotrexate_Mechanism_of_Action DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF converts to Nucleotide Nucleotide Synthesis (Purines, Pyrimidines) THF->Nucleotide required for DHFR Dihydrofolate Reductase (DHFR) Methotrexate Methotrexate Methotrexate->DHFR inhibits DNA DNA Synthesis & Repair Nucleotide->DNA essential for

Methotrexate's Mechanism of Action

Experimental Workflow

The following diagram illustrates the general workflow for a patient participating in the CheckMate 141 clinical trial.

CheckMate141_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (2:1) Screening->Randomization Nivolumab_Arm Nivolumab Treatment (3 mg/kg every 2 weeks) Randomization->Nivolumab_Arm Nivolumab Arm IC_Arm Investigator's Choice Treatment (Methotrexate, Docetaxel, or Cetuximab) Randomization->IC_Arm IC Arm Assessment Tumor Assessment & Safety Monitoring Nivolumab_Arm->Assessment IC_Arm->Assessment Assessment->Assessment Continue Treatment Progression Disease Progression or Unacceptable Toxicity Assessment->Progression Follow_up Follow-up for Overall Survival Progression->Follow_up End of Treatment

CheckMate 141 Patient Workflow

References

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive in-vitro potency comparison of PT-141 (Bremelanotide), a synthetic melanocortin receptor agonist, with structurally and functionally related peptides. The data presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and discovery, offering objective performance benchmarks supported by experimental data. For the purpose of this guide, it is assumed that the query for "CH-141" was a typographical error and refers to the well-documented peptide PT-141.

Introduction to PT-141 and Related Peptides

PT-141, also known as Bremelanotide, is a synthetic peptide analog of alpha-melanocyte-stimulating hormone (α-MSH). It is a metabolite of Melanotan II and is distinguished by its mechanism of action, which involves the activation of melanocortin receptors in the central nervous system.[1][2] This centrally-mediated action makes it a subject of significant interest for various therapeutic applications. This guide compares the in-vitro potency of PT-141 with its parent compound, Melanotan II, the endogenous ligand α-MSH, and another synthetic agonist, Setmelanotide.

In-Vitro Potency Data: A Comparative Analysis

The in-vitro potency of these peptides is primarily determined by their binding affinity (Ki) and functional activity (EC50) at the different melanocortin receptor subtypes (MC1R, MC3R, MC4R, and MC5R). The following tables summarize the quantitative data from various studies, providing a clear comparison of their performance.

Table 1: Comparative Binding Affinities (Ki, nM) of Melanocortin Receptor Agonists
PeptideMC1RMC3RMC4RMC5R
PT-141 (Bremelanotide) -High AffinityHigh Affinity-
Melanotan II 0.67346.646
α-MSH 0.12[3]31[3]660[3]5700[3]
Setmelanotide --0.71[4]-

Note: Specific Ki values for PT-141 were not consistently available in the reviewed literature; however, it is consistently reported to have high affinity for MC3R and MC4R.[2][5]

Table 2: Comparative Functional Agonist Potencies (EC50, nM) of Melanocortin Receptor Agonists in cAMP Assays
PeptideMC1RMC3RMC4RMC5R
PT-141 (Bremelanotide) AgonistAgonistAgonist-
Melanotan II ----
α-MSH 1.01[6]1.04[6]4.7[6]10.5[6]
Setmelanotide --1.5[4]-

Note: Comprehensive and directly comparable EC50 values for PT-141 and Melanotan II across all receptors were not available in a single source. The potency of these peptides is often described in qualitative terms or in relation to α-MSH.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the in-vitro potency assessment of melanocortin receptor agonists.

Radioligand Binding Assay

This assay quantifies the affinity of a peptide for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of the test peptide.

Materials:

  • Cells: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with the human melanocortin receptor subtype of interest (e.g., hMC4R).[7][8]

  • Radioligand: [¹²⁵I]NDP-α-MSH.[8]

  • Test Peptides: PT-141, Melanotan II, α-MSH, Setmelanotide.

  • Buffers: Binding buffer (e.g., Minimum Essential Medium with 0.2% BSA), Wash buffer.[8]

  • Apparatus: 96-well plates, incubator, gamma counter.[9]

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293-hMC4R cells to confluency.

    • Harvest cells and homogenize in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer.[9]

  • Competitive Binding:

    • In a 96-well plate, add the cell membrane preparation to each well.

    • Add increasing concentrations of the unlabeled test peptide.

    • Add a fixed concentration of the radioligand ([¹²⁵I]NDP-α-MSH) to all wells.

    • Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at 37°C).[8]

  • Separation and Counting:

    • Terminate the binding reaction by rapid filtration through a filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a gamma counter.[9]

  • Data Analysis:

    • Determine the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the Ki value using the Cheng-Prusoff equation.[8]

cAMP Functional Assay

This assay measures the ability of a peptide to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger, upon binding to a G-protein coupled receptor.

Objective: To determine the half-maximal effective concentration (EC50) of the test peptide.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the melanocortin receptor of interest.[7][10]

  • Test Peptides: PT-141, Melanotan II, α-MSH, Setmelanotide.

  • Reagents: cAMP assay kit (e.g., HTRF, AlphaScreen), cell culture medium.[11][12]

  • Apparatus: 384-well plates, incubator, plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence).[11]

Procedure:

  • Cell Plating:

    • Seed the transfected cells into 384-well plates and culture overnight.[11]

  • Compound Stimulation:

    • Remove the culture medium and add a stimulation buffer containing various concentrations of the test peptide.

    • Incubate for a defined period (e.g., 30 minutes at 37°C) to allow for cAMP production.[11]

  • Cell Lysis and Detection:

    • Lyse the cells and add the cAMP detection reagents according to the assay kit manufacturer's instructions.

    • Incubate to allow the detection reaction to occur.

  • Signal Measurement:

    • Measure the signal (e.g., fluorescence ratio) using a plate reader.

  • Data Analysis:

    • Generate a dose-response curve by plotting the signal against the logarithm of the test peptide concentration.

    • Calculate the EC50 value from the sigmoidal curve fit.

Signaling Pathway and Experimental Workflow Visualizations

Melanocortin Receptor Signaling Pathway

G cluster_membrane Cell Membrane MC Receptor Melanocortin Receptor (MC3R/MC4R) G_Protein Gs Protein MC Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to Peptide_Agonist PT-141 / Related Peptide Peptide_Agonist->MC Receptor Binds to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Agonist binding to a melanocortin receptor activates a Gs protein, leading to cAMP production.

Experimental Workflow for In-Vitro Potency Assays

G cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay B1 Prepare Cell Membranes B2 Incubate with Radioligand & Test Peptide B1->B2 B3 Separate Bound/ Free Ligand B2->B3 B4 Measure Radioactivity B3->B4 B5 Calculate Ki B4->B5 End_Binding End_Binding B5->End_Binding F1 Seed Cells in Assay Plate F2 Stimulate with Test Peptide F1->F2 F3 Lyse Cells & Add Detection Reagents F2->F3 F4 Measure Signal F3->F4 F5 Calculate EC50 F4->F5 End_Functional End_Functional F5->End_Functional Start Start->B1 Start->F1

Caption: Workflow for determining binding affinity (Ki) and functional potency (EC50).

References

A Systematic Review of Oral vs. Intravenous Administration for the Novel Kinase Inhibitor CH-141

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: CH-141 is a hypothetical compound. All data presented herein are illustrative and intended to serve as a representative guide for researchers, scientists, and drug development professionals.

Introduction

This compound is an investigational small molecule inhibitor targeting the MEK1/2 kinases within the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2][3] Dysregulation of the MAPK pathway is implicated in various malignancies, making it a critical target for cancer therapy.[1][4][5] The development of both oral (PO) and intravenous (IV) formulations of this compound necessitates a thorough comparison of their pharmacokinetic and pharmacodynamic profiles to guide clinical strategy.

This guide provides a systematic comparison of this compound administered via the oral and intravenous routes, supported by representative preclinical data. It outlines the experimental protocols used to generate this data and visualizes the underlying biological and experimental frameworks.

Comparative Pharmacokinetic (PK) and Pharmacodynamic (PD) Data

The route of administration significantly impacts a drug's absorption, distribution, metabolism, and excretion (ADME), which in turn influences its therapeutic efficacy.[6] Preclinical studies in murine models are essential for characterizing these properties.[7]

Pharmacokinetic Profile Comparison

The following table summarizes key pharmacokinetic parameters for this compound following a single 10 mg/kg intravenous dose and a 50 mg/kg oral dose in BALB/c mice. Intravenous administration ensures 100% bioavailability, while oral delivery must overcome absorption barriers.[6][8]

Parameter Intravenous (IV) Route (10 mg/kg)Oral (PO) Route (50 mg/kg)Unit
Cmax (Peak Plasma Concentration)2,4501,890ng/mL
Tmax (Time to Peak Concentration)0.082.0hours
AUC₀-∞ (Total Drug Exposure)7,65015,300ng·h/mL
t₁/₂ (Elimination Half-life)4.54.8hours
Bioavailability (F%) 100% (by definition)40%%

Table 1: Comparative Pharmacokinetic Parameters of this compound.

Pharmacodynamic Efficacy in Xenograft Model

The antitumor activity of this compound was evaluated in a human colorectal cancer (HT-29) xenograft model in immunodeficient mice.[9][10] The table below shows the tumor growth inhibition (TGI) after 21 days of treatment.

Administration Route Dose Regimen Tumor Growth Inhibition (TGI)
Intravenous (IV)10 mg/kg, once daily78%
Oral (PO)50 mg/kg, once daily75%

Table 2: Comparative Antitumor Efficacy of this compound.

Experimental Protocols

Detailed and reproducible methodologies are critical for the validation of experimental findings.

Preclinical Pharmacokinetic Study

Objective: To determine the key pharmacokinetic parameters of this compound following IV and PO administration in mice.[7][11]

  • Animal Model: Male BALB/c mice, 8-10 weeks old (n=3 per time point).[12]

  • Housing: Maintained in a controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water.[13]

  • IV Administration Group: A single dose of this compound (10 mg/kg) was administered via tail vein injection.

  • PO Administration Group: A single dose of this compound (50 mg/kg) was administered by oral gavage.

  • Sample Collection: Blood samples (~50 µL) were collected from the submandibular vein at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into EDTA-coated tubes.[7]

  • Sample Processing: Plasma was separated by centrifugation (2,000g for 10 minutes) and stored at -80°C until analysis.[12]

  • Bioanalysis: Plasma concentrations of this compound were quantified using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis software.

Preclinical Efficacy (Xenograft) Study

Objective: To evaluate the antitumor efficacy of IV and PO formulations of this compound in a human tumor xenograft model.[9][14]

  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Line: HT-29 human colorectal carcinoma cells were used.

  • Tumor Implantation: 5 x 10⁶ HT-29 cells in a 1:1 mixture of media and Matrigel were subcutaneously injected into the right flank of each mouse.[10]

  • Treatment Initiation: Dosing began when tumors reached an average volume of 150-200 mm³.[9][15] Mice were randomized into three groups: Vehicle control, this compound IV (10 mg/kg), and this compound PO (50 mg/kg).

  • Dosing Regimen: Treatments were administered once daily for 21 consecutive days.

  • Efficacy Endpoints: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2.

  • Study Termination: The study was concluded at day 21, and final tumor volumes were used to calculate the percentage of Tumor Growth Inhibition (TGI).

Visualizations: Pathways and Workflows

This compound Mechanism of Action

This compound inhibits the MAPK/ERK signaling cascade, a critical pathway for cell proliferation and survival.[1][3] The inhibitor specifically targets MEK1/2, preventing the phosphorylation and activation of ERK1/2.[4]

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates CH141 This compound CH141->MEK Inhibits Xenograft_Workflow cluster_treatment 21-Day Treatment Phase start Start: HT-29 Cell Culture implant Subcutaneous Implantation in Athymic Nude Mice start->implant growth Tumor Growth Monitoring (Volume ≈ 150 mm³) implant->growth randomize Randomization of Mice into Treatment Groups growth->randomize group_vehicle Group 1: Vehicle Control randomize->group_vehicle group_iv Group 2: This compound IV (10 mg/kg) randomize->group_iv group_po Group 3: This compound PO (50 mg/kg) randomize->group_po monitoring Measure Tumor Volume & Body Weight (2x/week) endpoint Endpoint Analysis: Calculate TGI% monitoring->endpoint

References

Identity of CH-141 Unclear, Preventing Comprehensive Therapeutic Efficacy Analysis in New Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of available scientific literature indicates that "CH-141" is not a clearly defined therapeutic agent, leading to ambiguity that prevents a detailed comparison of its efficacy in new disease models. Searches for "this compound" have yielded information on several distinctly different compounds, most notably PT-141 (Bremelanotide) and JR-141 (pabinafusp alfa), as well as the glycoprotein (B1211001) UL141. Without a precise identifier for the compound of interest, a comprehensive guide on its performance against alternatives, including experimental data and protocols, cannot be accurately generated.

The primary compounds identified with similar nomenclature are:

  • PT-141 (Bremelanotide): An FDA-approved melanocortin receptor agonist for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women.[1][2] It is also used off-label for erectile dysfunction.[3][4] Its mechanism of action involves the activation of melanocortin receptors in the central nervous system, which modulates sexual arousal and desire.[5][6]

  • JR-141 (pabinafusp alfa): A therapeutic agent for Hunter syndrome (Mucopolysaccharidosis type II), a rare genetic disorder.[7][8] This drug is an enzyme replacement therapy designed to cross the blood-brain barrier, allowing it to address both the systemic and neurological symptoms of the disease.[7][9]

  • UL141: A glycoprotein from the human cytomegalovirus (HCMV) that plays a role in the virus's ability to evade the host's immune system by targeting TRAIL death receptors.[10]

Given the distinct therapeutic applications and mechanisms of action of these compounds, it is crucial to specify which agent is the subject of the inquiry. The validation of therapeutic efficacy in "new disease models" would be entirely different for a melanocortin agonist, an enzyme replacement therapy, or a viral glycoprotein.

To proceed with a detailed comparison guide that includes quantitative data, experimental protocols, and signaling pathway diagrams, clarification on the precise identity of "this compound" is required. Once the specific compound is identified, a targeted search for relevant studies on its application in novel disease models can be conducted to provide the requested in-depth analysis.

References

Safety Operating Guide

Standard Operating Procedure: Safe Disposal of Compound CH-141

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a general framework for the safe handling and disposal of a laboratory chemical, referred to here as CH-141. As "this compound" is not a standard chemical identifier, the specific physical, chemical, and toxicological properties are unknown. All procedures must be adapted following a thorough risk assessment based on the compound's actual properties as detailed in its Safety Data Sheet (SDS). Always consult your institution's Environmental Health & Safety (EHS) department for specific disposal requirements.

This guide is intended to provide essential safety and logistical information to laboratory professionals, ensuring that disposal processes minimize risk to personnel and the environment.

Waste Characterization and Segregation

Proper disposal begins with accurate characterization. Before disposal, this compound waste must be categorized based on its properties and any solvents or materials it is mixed with.

Table 1: this compound Waste Stream Classification

Waste Stream ID Description Primary Hazard Class Recommended Container
CH141-LQ-SOL Liquid solutions of this compound in organic, non-halogenated solvents (e.g., methanol, ethanol). Flammable Liquid, Toxic 4L Glass Bottle, HDPE Jug
CH141-LQ-HAL Liquid solutions of this compound in halogenated solvents (e.g., dichloromethane, chloroform). Toxic, Environmental Hazard 4L Coated Glass Bottle
CH141-AQ-H Acidic aqueous solutions of this compound (pH < 2.0). Corrosive (Acid) 10L HDPE Carboy
CH141-AQ-B Basic aqueous solutions of this compound (pH > 12.5). Corrosive (Base) 10L HDPE Carboy
CH141-SL-CON Concentrated or neat solid this compound waste. Toxic Solid 1 Gallon Wide-Mouth HDPE Pail

| CH141-SL-CTM | Contaminated lab materials (e.g., gloves, pipette tips, silica (B1680970) gel). | Solid Waste, Toxic | Lined Cardboard Box, HDPE Pail |

Protocol for Preparing a this compound Waste Container

This protocol outlines the steps for safely preparing a container for liquid waste stream CH141-LQ-SOL .

Methodology:

  • Container Selection: Obtain a clean, dry 4L amber glass bottle with a screw cap. Ensure the bottle is free of cracks or defects.

  • Initial Labeling: Affix a "Hazardous Waste" label to the bottle. Using a permanent marker, write the following:

    • Principal Investigator (PI): [Name of PI]

    • Lab Location: [Building and Room Number]

    • Chemical Contents: List all constituents, including this compound and all solvents. Write out full chemical names (e.g., "Methanol," not "MeOH").

  • Venting: If there is a possibility of gas generation, use a vented cap provided by your EHS department.

  • Secondary Containment: Place the labeled bottle inside a secondary containment bin. The bin must be made of a material compatible with the solvents and have a capacity of at least 110% of the primary container's volume.

  • Waste Addition:

    • Don appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemically resistant gloves (e.g., nitrile).

    • Perform all waste transfers inside a certified chemical fume hood.

    • Using a funnel, carefully pour the this compound waste from your experimental flask into the waste bottle.

    • Do not fill the bottle beyond 90% capacity to allow for vapor expansion.

  • Content Updates: Each time waste is added, update the percentage of each constituent on the label.

  • Storage: Keep the capped container in the designated satellite accumulation area within the lab, inside its secondary containment.

  • Disposal Request: Once the container is 90% full or has been accumulating for 180 days (or as per institutional policy), submit a chemical waste pickup request to your EHS department.

This compound Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the correct disposal pathway for a given sample of this compound waste.

G start Start: Characterize This compound Waste is_solid Is the waste primarily solid or liquid? start->is_solid is_sharp Is it a contaminated sharp (needle, blade)? is_solid->is_sharp Solid is_aqueous Is the solvent aqueous or organic? is_solid->is_aqueous Liquid solid_container Waste Stream: CH141-SL-CTM (Contaminated Solid Waste) is_sharp->solid_container No sharps_container Dispose in approved Sharps Container is_sharp->sharps_container Yes is_halogenated Is the organic solvent halogenated? is_aqueous->is_halogenated Organic check_ph Check pH is_aqueous->check_ph Aqueous non_hal_container Waste Stream: CH141-LQ-SOL (Non-Halogenated Organic) is_halogenated->non_hal_container No hal_container Waste Stream: CH141-LQ-HAL (Halogenated Organic) is_halogenated->hal_container Yes acid_container Waste Stream: CH141-AQ-H (Aqueous Acid Waste) check_ph->acid_container pH < 2.0 base_container Waste Stream: CH141-AQ-B (Aqueous Basic Waste) check_ph->base_container pH > 12.5 neutral_container Consult EHS for non-hazardous drain disposal (if permitted) check_ph->neutral_container 2.0 < pH < 12.5

Caption: Decision tree for this compound waste stream segregation.

Essential Safety and Handling Protocols for CH-141

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of CH-141 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. It is imperative to consult the specific Safety Data Sheet (SDS) for the particular this compound product in use, as hazards can vary.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on general safety guidelines for hazardous chemicals.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical splash goggles (ANSI Z87.1 certified) or a full-face shield.[1][2]Protects against splashes, vapors, and dust that can cause serious eye damage.[3]
Skin Protection Chemical-resistant gloves (NIOSH approved), a rubber apron, or a lab coat.[1]Prevents skin contact which may cause irritation or burns.[3][4]
Respiratory Protection NIOSH-approved respirator.[1]Required when ventilation is inadequate or when handling dusty or volatile forms of the chemical to prevent toxic inhalation.[4]
Footwear Closed-toe shoes.[2]Protects feet from spills and falling objects.
General Attire Long-sleeved clothing made of natural fibers.[2]Provides a barrier against accidental skin contact.
Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure to this compound.

Exposure Route First Aid Instructions
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[1][4]
Skin Contact Immediately flush the affected area with running water for at least 20 minutes. Remove contaminated clothing and shoes.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Get medical advice/attention.[1]
Ingestion If the person is conscious, give large amounts of water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[1][5]
Fire and Explosion Hazard Data

Understanding the fire and explosion risks associated with this compound is essential for prevention and response.

Hazard Details Response Measures
Flammability May be a flammable liquid and vapor.[3] Some related compounds can accelerate burning when involved in a fire.[4]Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.[3]
Extinguishing Media Use dry chemical, CO2, water spray (fog), or foam.[1][3]Do not use a water jet.[3]
Firefighting Procedures Wear positive pressure self-contained breathing apparatus (SCBA) and chemical protective clothing.[4] Fight fire from a maximum distance.[4]Cool containers with flooding quantities of water.[4]
Unusual Hazards Containers may explode when heated.[4] May release toxic gases in a fire.[4]Isolate the area if a tank or truck is involved in a fire.[4]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing risks.

Experimental Workflow: Safe Handling of this compound

The following diagram outlines the standard operating procedure for safely handling this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep1 Review SDS for this compound prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area (Fume Hood) prep2->prep3 handle1 Weigh/Measure Required Amount prep3->handle1 Begin Experiment handle2 Perform Experiment handle1->handle2 handle3 Label All Containers handle2->handle3 clean1 Decontaminate Work Surfaces handle3->clean1 Experiment Complete clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste in Labeled Containers clean2->clean3 post1 Remove PPE clean3->post1 Waste Secured post2 Wash Hands Thoroughly post1->post2

Caption: Workflow for Safe Handling of this compound

Spill Management Protocol

In the event of a this compound spill, follow these steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or poses an immediate respiratory hazard.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Containment: For small spills, contain the material with an appropriate absorbent material. Prevent it from entering drains.

  • Personal Protection: Wear the appropriate PPE, including respiratory protection, before attempting to clean up the spill.

  • Cleanup: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal.

  • Decontamination: Clean the spill area with an appropriate solvent or detergent and wipe it down.

  • Reporting: Report the spill to the laboratory supervisor or safety officer.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all this compound waste, including contaminated PPE and cleaning materials, in a designated and clearly labeled hazardous waste container.

  • Segregation: Do not mix this compound waste with other chemical waste unless specifically instructed to do so.

  • Storage: Store waste containers in a well-ventilated, secure area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed waste disposal contractor, in accordance with all local, state, and federal regulations.[3] Never pour this compound down the drain.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CH-141
Reactant of Route 2
Reactant of Route 2
CH-141

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。